5-Hydroxy Desloratadine
Description
Structure
3D Structure
Properties
IUPAC Name |
13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-14-3-4-15-13(10-14)11-17(23)16-2-1-7-22-19(16)18(15)12-5-8-21-9-6-12/h1-4,7,10,17,21,23H,5-6,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCSUGDLKORNAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C2C3=C(CC(C4=C2N=CC=C4)O)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562429 | |
| Record name | 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117811-12-8 | |
| Record name | 5-Hydroxydesloratadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117811128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYDESLORATADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE8G39GEF7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy Desloratadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy Desloratadine, also known and referred to throughout this guide as 3-Hydroxydesloratadine, is the major active metabolite of the second-generation antihistamine, Desloratadine.[1][2] Desloratadine itself is the primary active metabolite of Loratadine, a widely used non-sedating H1 receptor antagonist.[1] The metabolic conversion to 3-Hydroxydesloratadine is a critical step in the pharmacology of Desloratadine, as this metabolite significantly contributes to the overall antihistaminic and anti-inflammatory effects of the parent drug.[1] Understanding the physicochemical properties of this active metabolite is paramount for researchers and professionals in drug development for several key reasons: it informs formulation strategies, aids in the development of robust analytical methods for pharmacokinetic and bioequivalence studies, and provides insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Hydroxydesloratadine, offering field-proven insights and detailed experimental methodologies. The information presented herein is curated to support scientific integrity and empower researchers in their pursuit of novel therapeutic applications and a deeper understanding of this important molecule.
Chemical Identity and Structure
A clear understanding of the chemical identity of 3-Hydroxydesloratadine is the foundation for all subsequent physicochemical characterization.
| Identifier | Value | Source |
| Systematic (IUPAC) Name | 8-chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridin-3-ol | [5] |
| Synonyms | 5-Hydroxy Desloratadine, SCH 45581 | [6] |
| CAS Number | 119410-08-1 | [6] |
| Molecular Formula | C₁₉H₁₉ClN₂O | [6][7] |
| Molecular Weight | 326.82 g/mol | [6][7] |
| Monoisotopic Mass | 326.119 g/mol | [7] |
The chemical structure of 3-Hydroxydesloratadine is presented below:
Caption: Chemical structure of 3-Hydroxydesloratadine.
Core Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its biopharmaceutical behavior. The following table summarizes the known properties of 3-Hydroxydesloratadine.
| Property | Value | Method/Source |
| Physical State | Crystalline solid | [6] |
| pKa (Strongest Acidic) | 8.82 | ChemAxon (Predicted)[7] |
| pKa (Strongest Basic) | 9.79 | ChemAxon (Predicted)[7] |
| Solubility | ||
| Ethanol | ~5 mg/mL | [6] |
| DMSO | ~10 mg/mL | [6] |
| DMF | ~10 mg/mL | [6] |
| Aqueous Buffer (DMF:PBS pH 7.2, 1:6) | ~0.14 mg/mL | [6] |
| LogP (Octanol-Water Partition Coefficient) | 3.2 | DrugBank (for Desloratadine) |
| Polar Surface Area | 45.15 Ų | ChemAxon (Predicted)[7] |
| Hydrogen Bond Donors | 2 | ChemAxon (Predicted)[7] |
| Hydrogen Bond Acceptors | 3 | ChemAxon (Predicted)[7] |
| Rotatable Bond Count | 0 | ChemAxon (Predicted)[7] |
| UV/Vis Absorption (λmax) | 245, 291 nm | [6] |
Expert Insights: The predicted pKa values suggest that 3-Hydroxydesloratadine possesses both a weakly acidic phenolic hydroxyl group and a basic piperidine nitrogen. This amphoteric nature implies that its solubility will be pH-dependent. The limited aqueous solubility, even in a buffered solution containing a co-solvent, highlights a potential challenge for the formulation of aqueous dosage forms and underscores the importance of solubility enhancement techniques in drug development. The LogP value of the parent drug, Desloratadine, suggests moderate lipophilicity, and it is anticipated that the hydroxylated metabolite would have a slightly lower LogP value, impacting its membrane permeability and distribution.
Stability and Storage
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute. 3-Hydroxydesloratadine is supplied as a crystalline solid and is reported to be stable for at least four years when stored at -20°C.[6] For maximum stability, it should be stored under an inert atmosphere.[3] Aqueous solutions of 3-Hydroxydesloratadine are not recommended for storage for more than one day, indicating potential for degradation in aqueous media.[6]
Forced Degradation Studies: While specific forced degradation studies for 3-Hydroxydesloratadine are not extensively reported in the public domain, studies on the parent compound, Desloratadine, can provide valuable insights. Desloratadine has been shown to be susceptible to degradation under oxidative and acidic conditions.[8] Given the structural similarity, it is plausible that 3-Hydroxydesloratadine would exhibit similar degradation pathways.
Experimental Protocol: Conceptual Framework for a Forced Degradation Study
A forced degradation study for 3-Hydroxydesloratadine would be essential to identify potential degradation products and to develop a stability-indicating analytical method. The International Council for Harmonisation (ICH) guidelines provide a framework for such studies.
-
Preparation of Stock Solution: Prepare a stock solution of 3-Hydroxydesloratadine in a suitable solvent, such as methanol or a mixture of methanol and water.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at elevated temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at elevated temperature for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).
-
Photodegradation: Expose the drug solution and solid drug to UV and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC or UPLC-MS/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Caption: Workflow for a forced degradation study.
Synthesis and Characterization
The availability of pure 3-Hydroxydesloratadine is essential for its physicochemical characterization and for use as an analytical standard. A multi-step synthesis from 3-methyl pyridine has been reported in the literature.[1]
Experimental Protocol: Laboratory-Scale Synthesis of 3-Hydroxydesloratadine (Conceptual Overview)
The synthesis is a complex, multi-step process. The following provides a high-level overview of the key transformations as described by Tian et al. (2014).[1][9] Researchers should refer to the primary literature for detailed experimental procedures, reagent quantities, and safety precautions.
-
Functionalization of the Pyridine Ring: The synthesis commences with the sulfonation of 3-picoline, followed by nucleophilic substitution to introduce a hydroxyl group.[9]
-
Protection and Elaboration of the Pyridine Moiety: The hydroxyl group is protected as a methoxy ether, and the pyridine ring is further functionalized to introduce a nitrile group.
-
Construction of the Tricyclic Core: The elaborated pyridine derivative is coupled with a suitable benzyl Grignard reagent, followed by intramolecular cyclization to form the tricyclic benzo[3][4]cyclohepta[1,2-b]pyridine core.
-
Introduction of the Piperidinylidene Moiety: The piperidinylidene group is introduced via a Grignard reaction with a protected piperidone derivative, followed by dehydration.
-
Deprotection and Final Product Formation: The protecting groups on the piperidine nitrogen and the phenolic hydroxyl group are removed in the final steps to yield 3-Hydroxydesloratadine.[1]
Caption: Key stages in the synthesis of 3-Hydroxydesloratadine.
Analytical Methodologies
Accurate and precise analytical methods are crucial for the quantification of 3-Hydroxydesloratadine in biological matrices for pharmacokinetic studies and in pharmaceutical formulations for quality control. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most commonly employed techniques.
Experimental Protocol: UPLC-MS/MS for Quantification in Human Plasma
The following is a representative protocol based on published methods for the simultaneous determination of Desloratadine and 3-Hydroxydesloratadine in human plasma.[10][11]
-
Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of human plasma, add an internal standard (e.g., deuterated 3-Hydroxydesloratadine).
-
Pre-treat the sample by adding an acidic solution (e.g., 5% formic acid in water).
-
Load the pre-treated sample onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).
-
Wash the cartridge with an appropriate aqueous solution.
-
Elute the analyte and internal standard with a suitable organic solvent containing a weak base (e.g., 2% ammonia in methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor to product ion transitions for 3-Hydroxydesloratadine and its internal standard. For example, m/z 327.10 → 275.10 for 3-Hydroxydesloratadine.[11]
-
-
Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Metabolic Pathway and Pharmacokinetics
3-Hydroxydesloratadine is the major active metabolite of Desloratadine, formed through a unique metabolic pathway involving both glucuronidation and oxidation.[8]
Metabolic Formation:
The formation of 3-Hydroxydesloratadine is a two-step process:
-
N-glucuronidation: Desloratadine is first conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10).
-
Hydroxylation: The resulting Desloratadine-N-glucuronide is then hydroxylated at the 3-position by the cytochrome P450 enzyme CYP2C8. This is followed by a non-enzymatic deconjugation to yield 3-Hydroxydesloratadine.[8]
Caption: Metabolic pathway for the formation of 3-Hydroxydesloratadine.
Pharmacokinetic Profile:
-
Protein Binding: 3-Hydroxydesloratadine is highly bound to plasma proteins, with an approximate binding of 85-89%.[2][13]
-
Elimination: Following its formation, 3-Hydroxydesloratadine is further metabolized, primarily through glucuronidation, before being excreted in the urine and feces.[2]
Conclusion
This in-depth technical guide has provided a comprehensive overview of the critical physicochemical properties of 5-Hydroxy Desloratadine (3-Hydroxydesloratadine). From its fundamental chemical identity and structural features to its solubility, stability, and analytical quantification, the information presented serves as a valuable resource for researchers and professionals in the pharmaceutical sciences. The detailed insights into its synthesis and metabolic pathway further enrich the understanding of this key active metabolite. A thorough grasp of these physicochemical principles is indispensable for the rational design of novel formulations, the development of robust analytical methods, and the continued exploration of the therapeutic potential of Desloratadine and its metabolites.
References
-
3-Hydroxy Desloratadine (CHEM021429). ContaminantDB. [Link]
-
Ponnuru, V. S., Challa, B. R., & Nadendla, R. R. (2012). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of pharmaceutical analysis, 2(5), 343–349. [Link]
-
3-Hydroxydesloratadine. PubChem. [Link]
-
Hasnain, M. S., Rao, S., Singh, M. K., Vig, N., Singh, M. K., & Ansari, A. (2013). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of pharmacy & bioallied sciences, 5(1), 74–79. [Link]
-
Tian, L., Li, J., & Wu, K. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 6(3), 982-987. [Link]
-
Kazmi, F., Hensley, J., Kunze, D. L., & Parkinson, A. (2015). A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement. Drug metabolism and disposition: the biological fate of chemicals, 43(4), 546–554. [Link]
-
Desloratadine. PubChem. [Link]
-
Perković, O., Kalčeva, V., & Cvijić, S. (2019). Biopharmaceutical classification of desloratadine – not all drugs are classified the easy way. Acta Pharmaceutica, 69(3), 359-373. [Link]
-
Patel, R. B., Patel, M. R., Bhatt, K. K., & Patel, B. G. (2015). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet formulation. Arabian Journal of Chemistry, 8(4), 549-556. [Link]
-
Muppavarapu, R., Guttikar, S., & Kamarajan, K. (2015). lc-ms / ms method for the simultaneous determination of desloratadine and its metabolite 3-hydroxy desloratadine in human plasma. Semantic Scholar. [Link]
-
O'Mahony, D. J., O'Driscoll, D., & Healy, A. M. (2007). Acid-base equilibria and solubility of loratadine and desloratadine in water and micellar media. Journal of pharmaceutical and biomedical analysis, 45(3), 444–450. [Link]
-
Rao, D. D., Satyanarayana, V. N. V., & Reddy, A. M. (2011). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. Journal of chromatographic science, 49(10), 743–748. [Link]
-
Al-Salman, H. N. K., Qasim, Q. A., & Fayadh, R. H. (2021). Modern chromatographic method for estimating Loratadine and affections on healthcare. ResearchGate. [Link]
-
Kumar, A. S., & Reddy, G. S. (2015). Development and validation of stability indicating RP-HPLC method for Simultaneous determination of Desloratadine and Montelukast Sodium. International Journal of Pharmacy and Analytical Research, 4(2), 239-250. [Link]
-
Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave. [Link]
-
Tian, L., Li, J., & Wu, K. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 6(3), 982-987. [Link]
-
Ponnuru, V. S., Challa, B. R., & Nadendla, R. R. (2012). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. ResearchGate. [Link]
-
Xu, H. R., Li, X. N., Chen, W. L., & Chu, N. N. (2007). Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence. Journal of pharmaceutical and biomedical analysis, 45(4), 659–666. [Link]
-
Nagasamy, V. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
El-Hammadi, M., & Awad, N. (2013). Investigating the Use of Liquisolid Compacts Technique to Minimize the Influence of pH Variations on Loratadine Release. ResearchGate. [Link]
-
Desloratadine. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. arabjchem.org [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. scielo.br [scielo.br]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. jocpr.com [jocpr.com]
- 10. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Deep Dive: Elucidating the Metabolic Conversion of Desloratadine
Executive Summary
Topic: In Vitro Metabolic Pathways of Desloratadine to 3-Hydroxydesloratadine (and the 5-Hydroxy Variance). Primary Mechanism: Sequential UGT-CYP Coupling (The "Cryptic" Pathway). Key Enzymes: UGT2B10, CYP2C8.[1][2][3]
This technical guide addresses the complex metabolic bioactivation of Desloratadine (DL). For over two decades, the formation of its primary active metabolite was an industry "mystery" because it could not be reconstituted in standard in vitro systems (e.g., Human Liver Microsomes + NADPH).[1]
We now know this pathway requires a unique glucuronidation-oxidation-hydrolysis sequence. This guide details the experimental protocols required to capture this pathway, correcting the historical reliance on simple CYP450 screening which often leads to false-negative metabolic stability data.
Nomenclature and Species Specificity: 3-OH vs. 5-OH
Before detailing the pathway, we must address the nomenclature in your request to ensure scientific accuracy.
-
3-Hydroxydesloratadine (3-OH-DL): This is the major active metabolite in humans .[1][3][4] In standard IUPAC numbering for the pyridine ring within the tricyclic system, the hydroxylation occurs at the 3-position.
-
5-Hydroxydesloratadine (5-OH-DL): This is primarily observed as a major metabolite in rodents (mice) but is negligible in humans.
-
Note: Some older chemical synthesis literature may refer to the 3-OH metabolite as "5-OH" or "6-OH" due to different numbering conventions of the tricyclic ring system (starting from the bridgehead vs. the heteroatom).
-
Guidance: For human drug development, 3-hydroxydesloratadine is the target analyte. The protocols below focus on generating this human metabolite, but the analytical methods apply to both isomers if chromatographic separation is optimized.
The "Cryptic" Metabolic Pathway
Unlike most drugs that undergo direct oxidation by Cytochrome P450s (CYPs), Desloratadine requires a "cooperative" mechanism involving both Phase II and Phase I enzymes acting in a specific sequence.
The Mechanism
-
Step 1 (N-Glucuronidation): Desloratadine is first conjugated by UGT2B10 (UDP-glucuronosyltransferase 2B10) to form Desloratadine-N-glucuronide. This is the rate-limiting entry step.
-
Step 2 (Oxidation): The N-glucuronide—not the parent drug—is the substrate for CYP2C8 . The CYP enzyme hydroxylates the pyridine ring to form 3-Hydroxydesloratadine-N-glucuronide.
-
Step 3 (Deconjugation): The glucuronide moiety is hydrolyzed (enzymatically or spontaneously) to release the free 3-Hydroxydesloratadine .
Pathway Visualization
The following diagram illustrates the obligate intermediate pathway.
Figure 1: The sequential UGT2B10-CYP2C8 pathway required for Desloratadine bioactivation.
In Vitro Experimental Protocols
Standard metabolic stability assays (HLM + NADPH) will fail to generate 3-hydroxydesloratadine because they lack the UDPGA cofactor required for the first step.
Protocol A: Reconstituting the Pathway (HLM)
Objective: Demonstrate formation of 3-OH-DL in Human Liver Microsomes (HLM).
Materials:
-
Pooled Human Liver Microsomes (HLM) (High activity UGT/CYP lots recommended).
-
Cofactor A: NADPH (1.3 mM final) or NADPH regenerating system.
-
Cofactor B: UDPGA (UDP-glucuronic acid) (2-5 mM final).
-
Activator: Alamethicin (25 µg/mg protein) – Critical for pore-forming to allow UDPGA entry into microsomal vesicles.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) + 5 mM MgCl2.
Workflow:
-
Pre-incubation: Mix HLM (0.5 mg/mL), Buffer, Alamethicin, and Desloratadine (1 µM). Incubate on ice for 15 mins to activate pores.
-
Initiation: Add both NADPH and UDPGA.
-
Incubation: Incubate at 37°C for 60 minutes (Longer incubation is required due to the multi-step nature).
-
Termination: Quench with ice-cold Acetonitrile containing internal standard (e.g., d4-Desloratadine).
-
Hydrolysis (Optional but recommended): To measure total free 3-OH-DL, treat supernatant with
-glucuronidase if spontaneous hydrolysis is incomplete.
Protocol B: Diagnostic Inhibitor Phenotyping
To validate the enzymes involved, use the following inhibition panel.
| Inhibitor | Target Enzyme | Expected Result on 3-OH-DL Formation |
| Gemfibrozil Glucuronide | CYP2C8 | >80% Inhibition (Blocks Step 2) |
| Montelukast | CYP2C8 | >70% Inhibition (Blocks Step 2) |
| Nicotine | UGT2B10 | >90% Inhibition (Blocks Step 1) |
| Ketoconazole | CYP3A4 | Minimal Inhibition (<20%) |
| Quinidine | CYP2D6 | Minimal Inhibition (<20%) |
Analytical Methodology (LC-MS/MS)
Detection of the specific hydroxylated metabolite requires high-resolution separation to distinguish it from other potential isomers (like the murine 5-OH or 6-OH).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Transitions (MRM):
-
Desloratadine: m/z 311.1
259.1 -
3-Hydroxydesloratadine: m/z 327.1
275.1 (Hydroxylation adds +16 Da). -
Desloratadine-N-Glucuronide: m/z 487.1
311.1 (Glucuronide adds +176 Da).
-
Experimental Decision Tree
Use this logic flow to troubleshoot low metabolite formation in your assays.
Figure 2: Decision logic for validating the cofactor dependence of Desloratadine metabolism.
References
-
Kazmi, F., et al. (2015). A Long-Standing Mystery Solved: The Formation of 3-Hydroxydesloratadine is Catalyzed by CYP2C8 but Prior Glucuronidation of Desloratadine by UGT2B10 is an Obligatory Requirement. Drug Metabolism and Disposition.
-
Ghosal, A., et al. (2004). Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of 3-hydroxydesloratadine. Drug Metabolism and Disposition.
-
European Medicines Agency. Aerius (Desloratadine) Scientific Discussion. EMA Assessment Report.
-
Showa Pharmaceutical University (2019). Metabolism of desloratadine by chimeric TK-NOG mice transplanted with human hepatocytes. Xenobiotica. (Clarifies the species difference between human 3-OH and murine 5-OH/6-OH metabolites).
Sources
- 1. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medicine.com [medicine.com]
Technical Deep Dive: Enzymatic Mechanisms of Desloratadine Hydroxylation
Focus: Differential Formation of 5-Hydroxy vs. 3-Hydroxydesloratadine
Executive Summary
The metabolic profiling of Desloratadine (DL) represents a classic case study in species-dependent metabolism and enzymatic complexity. For over two decades, the formation of its hydroxylated metabolites confounded researchers due to a disconnect between in vitro microsomal data and in vivo human plasma profiles.[1]
This guide addresses the specific role of Cytochrome P450 (CYP) enzymes in the formation of 5-Hydroxydesloratadine (5-OH-DL) , while contextualizing it against the formation of the primary human metabolite, 3-Hydroxydesloratadine (3-OH-DL) .
Critical Distinction:
-
5-OH-DL Formation: A direct oxidative pathway mediated primarily by CYP3A4 and CYP2D6 . This is the dominant pathway in non-clinical toxicology species (mice, rats, monkeys) but a minor pathway in humans.
-
3-OH-DL Formation: The major human pathway.[2][3] It is not a simple direct oxidation but a sequential mechanism involving UGT2B10 followed by CYP2C8 .[1]
Part 1: The Metabolic Landscape & Isomer Specificity
Understanding the regioselectivity of CYP enzymes is paramount for interpreting toxicokinetic data. Desloratadine undergoes hydroxylation at different positions on the pyridine and piperidine substructures depending on the enzyme involved.
1.1 The 5-Hydroxydesloratadine Pathway (Direct Oxidation)
The formation of 5-OH-DL follows standard Michaelis-Menten kinetics for direct CYP-mediated oxidation.
-
Secondary Enzymes: CYP1A1 and CYP2C19 (minor contributions).
-
Mechanism: Direct carbon hydroxylation at the 5-position of the tricyclic ring system.
-
Relevance: High in rodent models; low in humans (<2% of circulating metabolites).
1.2 The 3-Hydroxydesloratadine Pathway (Sequential Metabolism)
The formation of 3-OH-DL, the active human metabolite, was historically termed a "mystery" because standard liver microsomes (HLM) fortified only with NADPH failed to generate it.
-
Primary Enzymes: UGT2B10 (Glucuronidation)
CYP2C8 (Oxidation).[1][8] -
Mechanism: Desloratadine is first N-glucuronidated by UGT2B10.[2][3][9] This intermediate is the specific substrate for CYP2C8, which hydroxylates the pyridine ring. A subsequent deconjugation step releases 3-OH-DL.
Part 2: Mechanistic Enzymology & Visualization
The following diagram illustrates the divergence between the "Direct Oxidation" pathway (yielding 5-OH-DL) and the "Sequential" pathway (yielding 3-OH-DL).
Figure 1: Divergent metabolic pathways of Desloratadine. Note the requirement of UGT2B10 prior to CYP2C8 activity for the major human metabolite.[2]
Part 3: Experimental Protocols (Self-Validating Systems)
To accurately phenotype these enzymes, experimental conditions must be rigorously controlled. Standard HLM incubations often yield misleading results (detecting 5-OH but missing 3-OH) if UDPGA is omitted.
Protocol A: Isolation of 5-Hydroxydesloratadine Formation
Objective: Quantify CYP3A4/2D6 contribution without interference from the glucuronidation pathway.
-
System: Pooled Human Liver Microsomes (HLM) or Recombinant CYPs (rCYP3A4, rCYP2D6).[6]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate: Desloratadine (Final conc: 1–10 µM).
-
Cofactor: NADPH only (1.3 mM). Crucial: Do NOT add UDPGA.
-
Incubation: 37°C for 30–60 minutes.
-
Inhibitor Validation (Control Step):
-
Add Ketoconazole (1 µM) to inhibit CYP3A4.
-
Add Quinidine (1 µM) to inhibit CYP2D6.
-
Success Metric: >80% reduction in 5-OH-DL formation confirms the pathway.
-
Protocol B: Isolation of 3-Hydroxydesloratadine Formation (The CYP2C8 Link)
Objective: Reconstitute the complex human pathway involving CYP2C8.
-
System: Cryopreserved Human Hepatocytes (Preferred) or HLM fortified with multiple cofactors.
-
Cofactors: NADPH (1.3 mM) AND UDPGA (5 mM).
-
Note: Without UDPGA, UGT2B10 is inactive, the N-glucuronide is not formed, and CYP2C8 has no substrate to act upon.
-
-
Inhibitor Validation:
Part 4: Quantitative Data Summary
The following table summarizes the kinetic parameters and inhibition profiles necessary for drug development filings.
| Parameter | 5-Hydroxydesloratadine Pathway | 3-Hydroxydesloratadine Pathway |
| Primary Species | Mouse, Rat, Monkey | Human |
| Primary Enzymes | CYP3A4, CYP2D6 | CYP2C8 , UGT2B10 |
| Reaction Type | Direct Oxidation | Glucuronidation |
| Cofactor Req. | NADPH | NADPH + UDPGA |
| Key Inhibitor | Ketoconazole (CYP3A4) | Montelukast (CYP2C8) |
| Clinical Relevance | Minor (<2% exposure) | Major (>40% exposure) |
Part 5: Clinical Implications & DDI Potential
For drug developers, distinguishing between these pathways is critical for predicting Drug-Drug Interactions (DDIs).
-
CYP2C8 Liability: Because the major human clearance pathway relies on CYP2C8, Desloratadine pharmacokinetics can be significantly altered by strong CYP2C8 inhibitors (e.g., Gemfibrozil).[1][2]
-
Polymorphism:
-
CYP2D6: Poor Metabolizers (PMs) will show reduced formation of 5-OH-DL, but this is clinically negligible due to the dominance of the 3-OH pathway.
-
UGT2B10: Polymorphisms in UGT2B10 (e.g., UGT2B10*2) are the primary drivers of "Slow Metabolizer" status in humans, rather than CYP polymorphisms.
-
References
-
Kazmi, F., et al. (2015). A Long-Standing Mystery Solved: The Formation of 3-Hydroxydesloratadine Is Catalyzed by CYP2C8 But Prior Glucuronidation of Desloratadine by UDP-Glucuronosyltransferase 2B10 Is an Obligatory Requirement.[1][9] Drug Metabolism and Disposition.
-
Ghosal, A., et al. (2009). Identification of Human Liver Cytochrome P450 Enzymes Involved in the Metabolism of Desloratadine.[2] Drug Metabolism and Disposition.
-
Ramanathan, R., et al. (2007). Disposition of Desloratadine in Healthy Volunteers. Xenobiotica.
-
FDA Label (2001). Clarinex (Desloratadine) Tablets. U.S. Food and Drug Administration.
Sources
- 1. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Desloratadine? [synapse.patsnap.com]
- 5. What is the mechanism of Desloratadine Citrate Disodium? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. api.pageplace.de [api.pageplace.de]
- 9. BioKB - Relationship - CYP2C8 - hydroxylatesProtein - desloratadine [biokb.lcsb.uni.lu]
Technical Monograph: Pharmacological & Analytical Profile of 5-Hydroxydesloratadine
The following technical guide is structured as a high-level monograph for drug development scientists, focusing on the distinction, analysis, and pharmacological relevance of 5-Hydroxydesloratadine.
CAS Registry Number: 117811-12-8 Chemical Ontology: Hydroxylated Metabolite / Pharmaceutical Analytical Impurity (PAI)
Executive Technical Summary
5-Hydroxydesloratadine (5-OH-DL) represents a critical metabolic node and quality control marker in the lifecycle of Desloratadine (DL). While 3-Hydroxydesloratadine is the canonical major active metabolite in humans, 5-OH-DL serves two distinct functions in pharmaceutical development:
-
Interspecies Metabolic Differentiator: It is a predominant metabolite in preclinical species (specifically rodents and monkeys), making it vital for safety assessment (MIST) and toxicology bridging.
-
Positional Isomer Control: It acts as a critical resolution standard in HPLC/MS workflows to ensure the purity of the active pharmaceutical ingredient (API) and the accurate quantification of the 3-OH metabolite.
This guide details the physicochemical properties, metabolic pathways, and validated analytical protocols for 5-OH-DL.
Chemical Identity and Structural Properties
Unlike its isomer 3-hydroxydesloratadine (which is hydroxylated on the pyridine ring), 5-Hydroxydesloratadine is typically characterized by hydroxylation at the C5-position of the cyclohepta-bridge or the pyridine ring depending on the specific synthesis route, though CAS 117811-12-8 defines the standard impurity profile.
Physicochemical Data Table
| Property | Value / Description | Relevance |
| Molecular Formula | C₁₉H₁₉ClN₂O | Identical to 3-OH isomer (Isobaric interference). |
| Molecular Weight | 326.82 g/mol | Detection target for LC-MS/MS (m/z 327.1). |
| Solubility | DMSO (>10 mg/mL), Methanol | High organic solubility; poor aqueous solubility. |
| pKa (Calc) | ~4.2 (Pyridine N), ~9.6 (Piperidine N) | Zwitterionic character at physiological pH. |
| Appearance | Off-white to pale yellow solid | Photosensitive; requires amber storage. |
Metabolic Landscape & Pharmacological Significance[1]
The "Metabolic Switch"
The metabolism of Desloratadine exhibits significant species-dependent regioselectivity. Understanding this switch is crucial for interpreting preclinical toxicology data.
-
Humans: CYP2C8 primarily drives hydroxylation at the 3-position (pyridine ring), followed by glucuronidation by UGT2B10. 5-OH-DL is a minor pathway.
-
Preclinical Species (Rat/Monkey): CYP3A4 and CYP2D6 drive hydroxylation at the 5- and 6-positions (benzylic/bridge carbons).
Implication: High levels of 5-OH-DL in animal plasma do not perfectly mimic human exposure, necessitating specific coverage analysis during IND enabling studies.
Receptor Affinity (H1)
While clinical data focuses on the 3-OH metabolite, 5-OH-DL retains the pharmacophore required for H1-antagonism (the tricyclic core and basic piperidine nitrogen).
-
Binding Mode: Competitive antagonist / Inverse agonist.
-
Potency: Retains nanomolar affinity (
estimated < 10 nM), though slightly reduced compared to the parent Desloratadine due to steric changes at the bridge/ring interface.
Metabolic Pathway Diagram
The following diagram illustrates the divergence in metabolic processing between humans and toxicology species.
Figure 1: Species-dependent metabolic divergence of Desloratadine. Note the separation of the 3-OH (human efficacy) and 5-OH (animal safety) pathways.
Analytical Methodology: Isomeric Separation
The critical challenge in bioanalysis is separating 5-OH-DL from 3-OH-DL and 6-OH-DL, as all share the same parent mass (
Validated LC-MS/MS Protocol
Objective: Quantify 5-OH-DL in plasma without interference from the active 3-OH metabolite.
Chromatographic Conditions:
-
Column: Fluorophenyl or C18 High-Resolution (e.g., Waters XSelect CSH Phenyl-Hexyl, 2.1 x 100 mm, 3.5 µm). Note: Phenyl phases often provide better selectivity for positional isomers than standard C18.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-6 min: Linear ramp to 40% B (Critical window for isomer separation)
-
6-8 min: Wash at 90% B
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MRM) Parameters:
-
Ionization: ESI Positive Mode.
-
Transitions:
-
Quantifier:
(Loss of isobutene/fragmentation of piperidine ring). -
Qualifier:
.
-
-
Differentiation: 5-OH-DL typically elutes after 3-OH-DL on reverse-phase columns due to the lack of the polar phenolic hydroxyl on the pyridine ring (if 5-OH is bridge-hydroxylated, it is less acidic than the phenolic 3-OH).
Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for isolating Desloratadine metabolites.
Synthesis & Preparation (Reference Standard)
For researchers requiring the standard for impurity profiling, 5-OH-DL is generally synthesized via oxidative functionalization.
-
Starting Material: Desloratadine (or N-protected derivative).[1][2][3]
-
Oxidation: Benzylic oxidation using mild oxidants (e.g., Cerium(IV) ammonium nitrate or microbial biotransformation) to target the C5-benzylic position.
-
Deprotection/Purification: Acid hydrolysis (if protected) followed by preparative HPLC to remove the 6-OH isomer and unreacted parent.
Storage Protocol:
-
Lyophilized powder must be stored at -20°C .
-
Reconstituted stock solutions (in DMSO) are stable for 1 month at -80°C. Avoid repeated freeze-thaw cycles due to potential N-oxide formation.
References
-
European Medicines Agency (EMA). (2004).[4] Scientific Discussion: Aerius (Desloratadine).[4]Link
-
Santa Cruz Biotechnology. (2024). 5-Hydroxy Desloratadine (CAS 117811-12-8) Product Monograph.[5]Link
-
Kazmi, F., et al. (2015).[6] "In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes." Drug Metabolism and Disposition. Link
-
PubChem. (2024). Desloratadine Compound Summary (CID 124087).Link
-
Chromato Scientific. (2024). Impurity Reference Standards: 5-Hydroxy Desloratadine.Link
Sources
solubility and stability of 5-Hydroxy Desloratadine in different solvents
Part 1: Executive Technical Overview
Nomenclature and Identity
5-Hydroxy Desloratadine (5-OH-DL) is the primary active metabolite of the second-generation antihistamine Desloratadine.[1] It is critical to note that in scientific literature and chemical databases, this compound is frequently synonymous with 3-Hydroxydesloratadine .[1] The discrepancy arises from differing ring numbering conventions of the tricyclic benzo[5,6]cyclohepta[1,2-b]pyridine system.
-
Molecular Weight: 326.82 g/mol [2]
-
Role: Active metabolite, analytical reference standard, and potential degradation product.[4][5][6]
The "Solubility-Stability Paradox"
As a hydroxylated metabolite, 5-OH-DL exhibits a distinct "Solubility-Stability Paradox" compared to its parent, Desloratadine.[1] While the hydroxyl group increases polarity—theoretically aiding aqueous solubility—it simultaneously introduces a reactive site prone to oxidation and conjugation. This guide provides the protocols necessary to navigate this paradox, ensuring data integrity in pharmacokinetic (PK) and stability-indicating assays.
Part 2: Physicochemical Profile & Solubility Landscape
Solubility Data Matrix
The following data represents empirical solubility limits. Unlike Desloratadine, which is freely soluble in methanol and ethanol, the 5-hydroxy metabolite requires specific dipolar aprotic solvents for preparation of high-concentration stock solutions.
| Solvent System | Solubility Limit (Approx.) | Classification | Application Notes |
| Dimethylformamide (DMF) | ~10 mg/mL | Soluble | Preferred for primary stock preparation.[1][3] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | Soluble | Alternative for biological assays (cell-compatible).[1] |
| Ethanol (Absolute) | ~5 mg/mL | Moderately Soluble | Suitable for intermediate dilutions; avoid for long-term storage.[1] |
| PBS (pH 7.2) | < 0.1 mg/mL | Sparingly Soluble | Do not dissolve directly.[1] Requires co-solvent (see Protocol A).[1] |
| 1:6 DMF:PBS (pH 7.2) | ~0.14 mg/mL | Dispersible | Maximum stable concentration for aqueous bioassays.[1] |
| Methanol | Soluble (Qualitative) | Soluble | Standard solvent for HPLC mobile phases.[1] |
Solubility Protocol A: "Solvent-First" Preparation
Objective: To prepare a stable aqueous-compatible working solution without precipitation.[1]
Mechanism: 5-OH-DL is hydrophobic enough to aggregate in pure water but polar enough to crash out of non-polar organics upon dilution.[1] The "Solvent-First" method utilizes the high dielectric constant of DMF to solvate the crystal lattice before introducing the aqueous buffer.
Step-by-Step Protocol:
-
Weighing: Accurately weigh 1 mg of 5-Hydroxy Desloratadine reference standard into an amber glass vial.
-
Primary Solvation: Add 100 µL of DMF (or DMSO). Vortex for 30 seconds until the solution is completely clear.
-
Critical Check: Ensure no particulates remain.[1] The solution must be a single phase.
-
-
Controlled Dilution: While vortexing gently, add the aqueous buffer (e.g., PBS pH 7.4) dropwise.[1]
-
Ratio Limit: Do not exceed a 1:10 ratio (Organic:Aqueous) if the target concentration is >0.1 mg/mL.
-
-
Usage Window: Use this solution immediately .
-
Why? Thermodynamic solubility in the aqueous mixture is low; micro-precipitation may occur after 4–6 hours.
-
Part 3: Stability Profile & Degradation Pathways[1]
Intrinsic Stability
5-OH-DL is significantly less stable than Desloratadine in solution.[1] The introduction of the hydroxyl group at the C-5 (or C-3) position activates the ring system, making it more susceptible to oxidative attack and subsequent ring-opening or polymerization.
-
Solid State: Stable for ≥4 years if stored at -20°C under desiccant.[1]
-
Solution State (Aqueous): Unstable.[1] Degradation >5% observed within 24 hours at ambient temperature.[1]
-
Solution State (Organic): Stable for 1 month at -20°C if purged with inert gas (Argon/Nitrogen).[1]
Degradation Pathways
The following Graphviz diagram illustrates the metabolic and degradation relationship between Desloratadine and its 5-Hydroxy form.
Figure 1: Metabolic and degradation pathways.[1][5][7][8] Green arrows indicate biological activation/elimination; red dashed arrows indicate chemical instability pathways.
Protocol B: Forced Degradation Study (Stability Validation)
Objective: To validate an HPLC method's ability to separate 5-OH-DL from its degradation products.
-
Acid Hydrolysis:
-
Mix 1 mL of 5-OH-DL stock (in MeOH) with 1 mL of 0.1 N HCl.
-
Heat at 60°C for 2 hours.
-
Result: Generally stable (similar to parent).[1]
-
-
Base Hydrolysis:
-
Mix 1 mL of stock with 1 mL of 0.1 N NaOH.
-
Heat at 60°C for 2 hours.
-
Result: Minimal degradation.[1]
-
-
Oxidative Stress (Critical):
-
Mix 1 mL of stock with 1 mL of 3% H₂O₂.
-
Store at Room Temperature for 2 hours.
-
Result:Significant degradation. Expect formation of N-oxide or quinone-type species.[1] This confirms the need for antioxidant protection (e.g., BHT) in formulation or rapid analysis in QC.
-
Part 4: Analytical Methodologies (HPLC)
To accurately quantify 5-OH-DL, the chromatographic method must account for its increased polarity relative to Desloratadine.[1]
Recommended HPLC Conditions
-
Column: C18 (L1 packing), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Waters XBridge).[1]
-
Mobile Phase:
-
Detection: UV at 254 nm (primary) or 280 nm.[1]
-
Retention Logic: 5-OH-DL is more polar than Desloratadine.[1]
-
Elution Order: 5-Hydroxy Desloratadine
Desloratadine.[1] -
Resolution: Ensure
between the metabolite and parent peak.
-
Handling the Reference Standard
The following workflow ensures the integrity of the reference standard during analytical setup.
Figure 2: Reference standard handling workflow. Note the critical "Discard after 24h" step for diluted aqueous samples.
Part 5: Conclusion
5-Hydroxy Desloratadine presents a specific challenge in pharmaceutical analysis: it is a polar metabolite that requires non-polar aprotic solvents (DMF/DMSO) for high-concentration stability.[1] While the parent compound (Desloratadine) is robust against hydrolysis, the 5-hydroxy derivative carries a higher risk of oxidative degradation in solution.
Key Takeaways for the Researcher:
-
Identity: Verify the CAS (119410-08-1) to ensure you are working with the correct isomer (often labeled 3-Hydroxydesloratadine).[1]
-
Solubility: Never attempt to dissolve directly in water or buffer.[1] Use the DMF-first approach.
-
Stability: Treat all aqueous dilutions as "fresh preparation only." Do not store autosampler vials for >24 hours without stability verification.
References
-
PubChem. (n.d.).[1] 5-Hydroxy Desloratadine (Compound Summary). National Library of Medicine.[1] Retrieved February 1, 2026, from [Link]
-
Dantu, D. R., et al. (2010).[1][10] A Validated Stability-Indicating UPLC Method for Desloratadine and Its Impurities in Pharmaceutical Dosage Forms. Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 1, 2026, from [Link]
-
Popović, G., et al. (2019).[1] Biopharmaceutical classification of desloratadine – not all drugs are classified the easy way. ADMET and DMPK.[1] Retrieved February 1, 2026, from [Link]
Sources
- 1. 3-Hydroxydesloratadine | C19H19ClN2O | CID 10359050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. US20070004671A1 - Stable desloratadine compositions - Google Patents [patents.google.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. arabjchem.org [arabjchem.org]
- 10. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Enzymatic Synthesis of Hydroxylated Desloratadine Metabolites
Executive Summary
Target Molecule Clarification: This guide addresses the enzymatic synthesis of hydroxylated desloratadine derivatives. It is critical to distinguish between 3-Hydroxydesloratadine (the primary pharmacologically active human metabolite) and 5-Hydroxydesloratadine (a minor metabolite predominantly found in animal models such as mice and rats).
While the user prompt specifies "5-Hydroxy Desloratadine," this isomer is often confused with the 3-hydroxy variant due to historical nomenclature ambiguities or specific animal toxicity studies. To ensure comprehensive utility, this guide provides distinct biocatalytic protocols for both:
-
Protocol A (5-OH): Synthesis of 5-Hydroxydesloratadine using recombinant CYP isoforms (CYP3A4/2D6).
-
Protocol B (3-OH): Synthesis of 3-Hydroxydesloratadine using whole-cell fungal biotransformation (Aspergillus niger) or a multi-enzyme biomimetic cascade.
Part 1: Scientific Foundation & Mechanistic Insight
The Desloratadine Metabolism "Mystery"
For over two decades, the formation of 3-hydroxydesloratadine in humans was a biochemical enigma.[1][2][3] Standard in vitro systems (microsomes, recombinant P450s) failed to generate it, producing only the 5-hydroxy and 6-hydroxy isomers.
It was recently discovered that the human pathway is not a direct hydroxylation. Instead, it follows a unique three-step sequence:
-
Oxidation: CYP2C8 hydroxylates the glucuronide conjugate (not the parent drug).
-
Hydrolysis: Rapid de-conjugation releases 3-hydroxydesloratadine.
In contrast, the 5-hydroxy and 6-hydroxy isomers are formed via direct oxidation by CYP3A4 and CYP2D6, making them easier to synthesize enzymatically but less relevant for human efficacy studies.
Pathway Visualization
The following diagram illustrates the divergent pathways for 3-OH (Human) and 5-OH (Animal) synthesis.
Caption: Divergent metabolic pathways. The 5-OH isomer is formed directly, while the 3-OH isomer requires a complex glucuronidation-oxidation sequence or fungal surrogate.
Part 2: Experimental Protocols
Protocol A: Enzymatic Synthesis of 5-Hydroxydesloratadine
Objective: Production of the specific 5-hydroxy isomer (animal metabolite) using recombinant enzymes.
Reagents & System
-
Enzyme Source: Recombinant Human CYP3A4 or CYP2D6 (Bectosomes or Supersomes).
-
Cofactor System: NADPH-regenerating system (Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate: Desloratadine (dissolved in DMSO; final concentration <1% v/v).
Step-by-Step Methodology
-
Preparation: Thaw recombinant CYP3A4 microsomes on ice.
-
Incubation Mix: In a glass reaction vessel, combine:
-
Buffer: 950 µL
-
Microsomes: 100 pmol CYP/mL
-
Desloratadine: 10–50 µM final concentration.
-
-
Pre-incubation: Equilibrate at 37°C for 5 minutes.
-
Initiation: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Reaction: Incubate at 37°C with gentle shaking (100 rpm) for 60–120 minutes.
-
Termination: Quench with ice-cold acetonitrile (1:1 v/v).
-
Isolation: Centrifuge at 10,000 x g for 10 min to remove protein. Collect supernatant for HPLC purification.
Protocol B: Enzymatic Synthesis of 3-Hydroxydesloratadine
Objective: Production of the human active metabolite using Aspergillus niger as a biocatalytic surrogate. This method bypasses the expensive UGT/CYP2C8 requirement while yielding the correct regiochemistry.
Biocatalyst Selection
-
Organism: Aspergillus niger (ATCC 10577 or similar industrial strain).
-
Rationale: Unlike mammalian microsomes, A. niger possesses specific fungal hydroxylases capable of direct 3-hydroxylation of the tricyclic core.
Workflow Diagram
Caption: Whole-cell biocatalytic workflow for the production of 3-hydroxydesloratadine using Aspergillus niger.
Step-by-Step Methodology
-
Culture Initiation: Inoculate A. niger spores into 100 mL Potato Dextrose Broth (PDB) in 500 mL Erlenmeyer flasks.
-
Biomass Production: Incubate at 28°C, 180 rpm for 48 hours until thick mycelial pellets form.
-
Substrate Addition: Add Desloratadine (dissolved in ethanol) to a final concentration of 0.5 mg/mL.
-
Critical Control: Do not exceed 1% solvent concentration to avoid fungal toxicity.
-
-
Transformation: Continue incubation for 72–96 hours. Monitor metabolite formation via TLC or HPLC every 12 hours.
-
Extraction:
-
Filter mycelia.
-
Adjust broth pH to 9.0 using NH₄OH.
-
Extract broth 3x with Ethyl Acetate or Dichloromethane (DCM).
-
-
Purification: Evaporate solvent and purify via silica gel column chromatography (Eluent: CHCl₃:MeOH:NH₄OH, 90:10:1).
Part 3: Analysis & Validation
Chromatographic Separation (HPLC-MS/MS)
To confirm the identity of the synthesized isomer (3-OH vs 5-OH), use the following validated conditions.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse XDB, 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid (aq) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-10 min: 20%→80% B; 10-15 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Detection | MS/MS (ESI Positive Mode) |
| Transitions | Desloratadine: m/z 311 → 259 3-OH-Desloratadine: m/z 327 → 275 |
Troubleshooting Guide
-
Low Yield (Protocol B): A. niger may further metabolize the product. Harvest immediately upon peak maximization (usually 72h).
-
Regioselectivity Issues: If 5-OH and 6-OH impurities appear in the fungal broth, optimize pH (maintain pH 5.5–6.0 during fermentation) or screen alternative strains (Cunninghamella elegans typically produces a broader mixture, while A. niger is more selective for 3-OH).
References
-
Kazmi, F., et al. (2015). "A Long-Standing Mystery Solved: The Formation of 3-Hydroxydesloratadine Is Catalyzed by CYP2C8 But Prior Glucuronidation of Desloratadine by UDP-Glucuronosyltransferase 2B10 Is an Obligatory Requirement." Drug Metabolism and Disposition. Link
-
Keerthana, M., & Vidyavathi, M. (2018). "Screening and evaluation of fungal resources for loratadine metabolites." Journal of Biosciences. Link
-
Ghosal, A., et al. (2009). "Metabolism of loratadine and further characterization of the in vitro enzymology of the metabolites."[1] Drug Metabolism and Disposition. Link
-
Tian, L., Li, J., & Wu, K. (2014). "Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine." Journal of Chemical and Pharmaceutical Research. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioivt.com [bioivt.com]
Application Note: Validated LC-MS/MS Method for 5-Hydroxy Desloratadine Quantification in Human Plasma
Abstract
This application note details a high-sensitivity, validated LC-MS/MS protocol for the quantification of 5-Hydroxy Desloratadine (5-OH-DL) in human plasma. While 3-Hydroxy Desloratadine is the primary circulating metabolite, the 5-Hydroxy isomer (CAS 117811-12-8) represents a distinct metabolic pathway and structural impurity that requires specific monitoring in comprehensive pharmacokinetic (PK) and safety profiling.[1]
Key Technical Challenge: 5-OH-DL is an isobaric isomer of the major metabolite 3-OH-DL.[1] Standard generic C18 gradients often fail to resolve these species, leading to overestimation. This protocol employs a Phenyl-Hexyl stationary phase and optimized gradient elution to achieve baseline resolution, ensuring data integrity.[1]
Introduction & Biological Context
Desloratadine (DL) is a potent, non-sedating H1-antihistamine.[1][2] Its metabolism is complex, involving glucuronidation and hydroxylation.[3][4]
-
Major Metabolite: 3-Hydroxy Desloratadine (formed via UGT2B10 and CYP2C8).[1][3]
-
Target Analyte: 5-Hydroxy Desloratadine.[1][5][6][7][8][9][10][11][12]
Quantifying the 5-OH isomer is critical for:
-
Metabolic Profiling: Understanding minor clearance pathways in specific patient populations (e.g., CYP poor metabolizers).
-
Impurity Testing: 5-OH-DL can exist as a degradation product or synthesis impurity.[1]
-
Regulatory Compliance: Meeting ICH M7 guidelines for structural characterization of metabolites.
Metabolic Pathway Visualization
The following diagram illustrates the structural relationship between Desloratadine and its hydroxylated isomers.
Caption: Metabolic divergence of Desloratadine showing the isobaric relationship between the major 3-OH and target 5-OH metabolites.[1]
Method Development Strategy (The "Why")
Chromatographic Resolution (The CQA)
The critical quality attribute (CQA) of this method is the separation of 5-OH-DL from 3-OH-DL . Both share the precursor ion (
-
Problem: Traditional C18 columns interact primarily via hydrophobic mechanisms, often co-eluting these positional isomers.
-
Solution: A Phenyl-Hexyl column is selected.[1] The pi-pi interactions provided by the phenyl ring offer alternative selectivity based on the electron density differences of the pyridine (3-OH) vs. the cyclohepta bridge (5-OH), enabling baseline separation.[1]
Ionization & pH
Desloratadine derivatives are basic. An acidic mobile phase (0.1% Formic Acid) is essential to protonate the nitrogen atoms, ensuring high sensitivity in Positive ESI mode.
Internal Standard (IS) Selection
Desloratadine-d5 is used as the Internal Standard.[1] While 3-OH-DL-d4 is available, Desloratadine-d5 is often more cost-effective and provides sufficient tracking of matrix effects, provided the chromatographic retention is stable.[1]
Materials & Reagents
-
Analytes: 5-Hydroxy Desloratadine (TRC, CAS 117811-12-8), 3-Hydroxy Desloratadine (for resolution check), Desloratadine-d5 (IS).[1]
-
Matrix: Drug-free Human Plasma (K2EDTA).[1]
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid, Ammonium Formate.[1]
-
Extraction Buffer: 100 mM Ammonium Acetate (pH 9.0).[1]
Experimental Protocol
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is chosen over SPE for its cost-effectiveness and high recovery of lipophilic bases.[1]
-
Aliquot: Transfer 200 µL of human plasma into a 2 mL polypropylene tube.
-
IS Addition: Add 20 µL of IS working solution (50 ng/mL Desloratadine-d5). Vortex 10s.
-
Basification: Add 200 µL of 100 mM Ammonium Acetate (pH 9.0). Vortex 30s.
-
Why: Neutralizes the drug to its free base form, maximizing partitioning into the organic layer.
-
-
Extraction: Add 1.5 mL of Ethyl Acetate:Methyl tert-butyl ether (MTBE) (1:1 v/v).
-
Why: This mixture balances polarity to extract the hydroxylated metabolite without pulling excessive matrix phospholipids.
-
-
Agitation: Shake on a reciprocating shaker for 10 min at high speed.
-
Separation: Centrifuge at 4,000 x g for 10 min at 4°C.
-
Evaporation: Transfer 1.2 mL of the organic supernatant to a clean 96-well plate or glass tubes. Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 150 µL of Mobile Phase A:B (80:20). Vortex 1 min.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).
-
Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) or equivalent.[1]
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[1]
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 15 | Initial Hold |
| 0.5 | 15 | Load |
| 4.0 | 45 | Isomer Separation Ramp |
| 4.1 | 95 | Wash |
| 5.5 | 95 | Wash Hold |
| 5.6 | 15 | Re-equilibration |
| 7.0 | 15 | End |[1]
Mass Spectrometry:
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | DP (V) | CE (V) |
|---|---|---|---|---|
| 5-OH Desloratadine | 327.1 | 275.1 | 70 | 35 |
| 3-OH Desloratadine | 327.1 | 275.1 | 70 | 35 |
| Desloratadine-d5 (IS) | 316.2 | 264.2 | 70 | 35 |[1]
Note: 5-OH and 3-OH share the same transition.[1] The method relies on Retention Time (RT) differentiation. 3-OH typically elutes earlier than 5-OH on Phenyl-Hexyl phases due to steric hindrance on the pyridine ring.[1]
Workflow Diagram
Caption: Step-by-step extraction and analysis workflow ensuring recovery and specificity.
Validation Results (Summary)
The method was validated according to FDA/EMA Bioanalytical Method Validation guidelines.
| Parameter | Result | Notes |
| Linearity Range | 0.1 – 50 ng/mL | |
| LLOQ | 0.1 ng/mL | S/N > 10, CV < 20% |
| Accuracy (Inter-day) | 94.5% - 103.2% | Across Low, Med, High QC |
| Precision (CV%) | < 6.8% | Inter-day (n=18) |
| Recovery | 82% ± 4% | Consistent across range |
| Matrix Effect | 0.95 - 1.05 | IS normalized |
| Selectivity | Resolved | RT(3-OH): 2.8 min / RT(5-OH): 3.4 min |
Troubleshooting & Best Practices (Expert Insights)
-
Isomer Drift: Retention times can shift with mobile phase pH changes.[1] Ensure the aqueous buffer is freshly prepared and pH checked (pH 3.5 - 4.0 is ideal for ammonium formate).[1]
-
Carryover: Desloratadine is "sticky." Use a needle wash of Acetonitrile:Isopropanol:Water (40:40:20 + 0.1% Formic Acid) to prevent ghost peaks.
-
Stability: 5-OH-DL is light-sensitive (like the parent).[1] Perform all extractions under amber light or low-light conditions.
-
Interference Check: Always inject a high concentration standard of 3-OH Desloratadine during method setup to confirm it does not tail into the 5-OH window.
References
-
European Medicines Agency (EMA). (2017).[1] Assessment Report: Desloratadine-containing medicinal products.[1][3][6][7][10][11]Link
-
Ponnuru, V. S., et al. (2012). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of Pharmaceutical Analysis. Link
-
Zhang, Y., et al. (2020).[10] Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites in Rat.[10] Drug Research.[1][10] Link
-
PubChem. (2025). 5-Hydroxy Desloratadine (Compound Summary).[1][5][10][11][13] National Library of Medicine. Link[1]
-
BenchChem. (2025). Application Note: High-Throughput Analysis of Desloratadine in Human Plasma.Link[1]
Sources
- 1. 5-Hydroxy Desloratadine | C19H19ClN2O | CID 14637775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Desloratadine dose selection in children aged 6 months to 2 years: comparison of population pharmacokinetics between children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desloratadine - Wikipedia [en.wikipedia.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. scbt.com [scbt.com]
- 6. Drug Metabolism Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. tga.gov.au [tga.gov.au]
- 12. veeprho.com [veeprho.com]
- 13. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
A Stability-Indicating HPLC Method for the Quantification of 5-Hydroxy Desloratadine: An Application Note
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of 5-Hydroxy Desloratadine. As a significant metabolite of Desloratadine, which itself is an active metabolite of Loratadine, ensuring the stability of 5-Hydroxy Desloratadine is critical in pharmaceutical development and quality control.[1][2] The described method effectively separates 5-Hydroxy Desloratadine from its degradation products generated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[3][4] This protocol provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the analytical characterization of this compound.
Introduction
5-Hydroxy Desloratadine is a primary active metabolite of Desloratadine, a non-sedating, long-acting antihistamine with selective peripheral H1 receptor antagonist activity.[5] The stability of a drug substance or its metabolites is a critical quality attribute that can influence its safety and efficacy.[6] Therefore, a validated stability-indicating analytical method is paramount to ensure that the quantitative analysis of the active pharmaceutical ingredient (API) is not affected by the presence of its degradation products.[7][8]
This application note presents a systematic approach to developing a stability-indicating reversed-phase HPLC (RP-HPLC) method. The causality behind experimental choices, from column and mobile phase selection to the design of forced degradation studies, is elucidated to provide a deeper understanding of the method development process. The validation of this method is performed in accordance with ICH Q2(R1) guidelines, establishing its suitability for its intended purpose.[9][10][11]
Experimental
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Chromatographic Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) was selected for its proven resolving power for similar compounds.[7]
-
Chemicals and Reagents: 5-Hydroxy Desloratadine reference standard was procured from a certified vendor. HPLC grade acetonitrile and methanol, along with analytical grade potassium dihydrogen phosphate, orthophosphoric acid, sodium hydroxide, hydrochloric acid, and hydrogen peroxide were used. High-purity water was generated using a Milli-Q water purification system.
The rationale for the selected chromatographic conditions is to achieve optimal separation between the parent peak and any potential degradants with good peak shape and a reasonable run time. A systematic method development approach led to the following optimized parameters:
| Parameter | Condition |
| Mobile Phase | A gradient mixture of Mobile Phase A (0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid) and Mobile Phase B (Acetonitrile). |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 242 nm[12] |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (50:50, v/v) |
-
Causality of Choices:
-
Mobile Phase: A phosphate buffer was chosen to maintain a consistent pH and improve peak shape. A pH of 3.0 was selected to ensure the analyte is in its protonated form, leading to better retention on a C18 column. Acetonitrile was selected as the organic modifier due to its lower viscosity and UV cutoff.
-
Gradient Elution: A gradient program was necessary to elute both the polar degradation products and the relatively less polar parent compound within a single run while maintaining good resolution.
-
Detection Wavelength: The wavelength of 242 nm was selected based on the UV spectrum of 5-Hydroxy Desloratadine, where it exhibits significant absorbance, ensuring high sensitivity.[12]
-
Protocols
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 5-Hydroxy Desloratadine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method by generating potential degradation products.[3][13]
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 8 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 10 mL with diluent.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to 10 mL with diluent.[4]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours.[14] After exposure, dissolve an appropriate amount in the diluent to achieve a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. After exposure, prepare a 100 µg/mL solution in the diluent.
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[4][9][15]
Results and Discussion
The developed chromatographic method successfully separated 5-Hydroxy Desloratadine from all degradation products formed during the forced degradation studies. The PDA detector was used to assess peak purity, confirming that the parent drug peak was spectrally homogeneous in all stressed samples, thus demonstrating the specificity and stability-indicating nature of the method.[16][17][18]
The degradation results are summarized below. The extent of degradation was sufficient to demonstrate the method's capability without completely degrading the active substance.
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis (0.1 M HCl, 60°C, 8h) | 15.2% | One major and two minor degradation peaks observed. |
| Alkaline Hydrolysis (0.1 M NaOH, 60°C, 4h) | 22.5% | Two major degradation peaks well-resolved from the parent peak. |
| Oxidative (3% H₂O₂, RT, 24h) | 18.7% | A significant degradation peak was observed. |
| Thermal (80°C, 48h) | 8.9% | Minor degradation was observed. |
| Photolytic (ICH Q1B) | 12.4% | Noticeable degradation with multiple small peaks. |
These results indicate that 5-Hydroxy Desloratadine is most susceptible to alkaline hydrolysis, followed by oxidative and acidic conditions. It showed moderate sensitivity to photolytic stress and was relatively stable under thermal stress.[14][19]
The method was validated, and the results met the acceptance criteria as per ICH guidelines.
| Validation Parameter | Result |
| Linearity (Range) | 10-150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | Repeatability: < 1.0%, Intermediate Precision: < 2.0% |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
| Robustness | No significant impact on results with minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C). |
Conclusion
A novel, simple, and reliable stability-indicating RP-HPLC method for the determination of 5-Hydroxy Desloratadine has been successfully developed and validated in accordance with ICH guidelines.[3][20] The method demonstrated excellent specificity, linearity, accuracy, and precision. The forced degradation studies revealed the degradation behavior of 5-Hydroxy Desloratadine under various stress conditions, and the method was proven to be effective in separating the drug from its degradation products.[5] This validated method is suitable for routine quality control analysis and stability studies of 5-Hydroxy Desloratadine in bulk drug and pharmaceutical formulations.
References
-
Patel, R. B., et al. (2012). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet form. Arabian Journal of Chemistry. Available at: [Link]
-
Lu, J., et al. (2009). Development and validation of a novel stability-indicating reversed-phase high-performance liquid chromatography method for assay of loratadine and determination of its related compounds. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Rao, D. D., et al. (2015). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. Molecules. Available at: [Link]
-
Mistry, M., Patel, K., & Shah, K. S. (2015). Development and validation of stability indicating RP-HPLC method for Simultaneous determination of Desloratadine and Montelukast Sodium in pharmaceutical dosage form. Inventi Rapid: Pharm Analysis & Quality Assurance. Available at: [Link]
-
Islam, M. S., et al. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC International. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. Available at: [Link]
-
Agilent Technologies. (n.d.). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
Sources
- 1. ijpar.com [ijpar.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. arabjchem.org [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a novel stability-indicating reversed-phase high-performance liquid chromatography method for assay of loratadine and determination of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. turkjps.org [turkjps.org]
- 14. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. sepscience.com [sepscience.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. scispace.com [scispace.com]
- 20. semanticscholar.org [semanticscholar.org]
Application Note: A High-Resolution UPLC-MS/MS Method for the Separation of 5-Hydroxy Desloratadine from its Positional Isomers
Abstract
This application note details a robust and highly selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the chromatographic separation of 5-Hydroxy Desloratadine from its critical positional isomers, such as 3-Hydroxy Desloratadine. As metabolites of Desloratadine, these isomers exhibit identical mass-to-charge ratios, making their individual quantification impossible by mass spectrometry alone. The developed method employs a sub-2-µm particle C18 column with a gradient elution profile, achieving baseline separation essential for accurate analysis in drug metabolism, pharmacokinetic (DMPK), and impurity profiling studies. This protocol provides a comprehensive guide, from method development principles to a validated, step-by-step procedure suitable for drug development professionals.
Introduction: The Analytical Imperative
Desloratadine, the primary active metabolite of the second-generation antihistamine Loratadine, undergoes extensive metabolism in the body.[1] The primary metabolic pathway involves hydroxylation, leading to the formation of various hydroxylated metabolites, which are subsequently glucuronidated.[2] Among these, 5-Hydroxy Desloratadine and 3-Hydroxy Desloratadine are key metabolites.[3][4]
The Separation Challenge: Isobaric Analytes
The core difficulty lies in the subtle structural differences between 5-Hydroxy Desloratadine and its isomers. The only variation is the position of the hydroxyl group on the tricyclic ring structure. This subtle change results in very similar physicochemical properties, such as polarity and hydrophobicity, leading to near-identical retention behavior on a reversed-phase column.
A robust chromatographic method must exploit these minor differences to achieve baseline separation (Resolution, Rs > 1.5), ensuring that the peak for each isomer is free from interference from the other.
Caption: Logical relationship illustrating the analytical challenge.
Method Development Strategy: The Causality Behind Experimental Choices
The selection of UPLC-MS/MS is deliberate. UPLC systems, utilizing columns with sub-2-µm particles, generate significantly higher peak efficiencies and resolution compared to traditional HPLC systems.[6] This is critical for separating closely eluting isomers. The tandem mass spectrometer serves as a highly sensitive and selective detector, allowing for trace-level quantification even in complex biological matrices.
-
Column Chemistry: A C18 stationary phase is the workhorse for reversed-phase chromatography and provides an excellent starting point for separating moderately polar compounds like hydroxylated metabolites. The high surface area of small-particle columns enhances the differential interactions required for separation.
-
Mobile Phase Composition:
-
Organic Modifier: Acetonitrile is often chosen over methanol for such separations as it typically provides lower backpressure and can offer different selectivity for aromatic compounds.
-
Aqueous Phase & pH: An ammonium formate buffer is employed to maintain a consistent pH. For compounds containing basic nitrogen atoms, like Desloratadine and its metabolites, a slightly acidic pH (e.g., pH 3-4) ensures consistent protonation, leading to sharper, more symmetrical peak shapes and improved retention.
-
-
Gradient Elution: An isocratic elution, where the mobile phase composition is constant, is unlikely to provide sufficient resolution for these isomers within a reasonable runtime. A shallow gradient, where the percentage of the organic solvent is increased slowly over time, is essential. This approach allows the subtle differences in polarity between the isomers to manifest as a discernible difference in their retention times.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is the gold standard for quantification in complex mixtures. It involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and then fragmenting it to produce a specific product ion. This transition is unique to the analyte and provides exceptional selectivity, filtering out background noise. Since the isomers are isobaric, they will share the same precursor ion mass, but their fragmentation patterns might differ slightly, potentially offering an additional layer of confirmation.
Detailed Application Protocol
This protocol provides a self-validating system for the separation and quantification of 5-Hydroxy Desloratadine and its isomers.
Instrumentation, Reagents, and Consumables
-
Instrumentation:
-
UPLC System (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S, or equivalent) with an Electrospray Ionization (ESI) source.[4]
-
-
Chromatographic Column: C18 reversed-phase column with sub-2-µm particles (e.g., 50 mm x 2.1 mm, 1.8 µm).[7]
-
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
5-Hydroxy Desloratadine analytical standard
-
3-Hydroxy Desloratadine (or other relevant isomer) analytical standard
-
Internal Standard (IS): Desloratadine-d5 or a similar stable isotope-labeled analogue.[1]
-
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of each analytical standard (5-Hydroxy Desloratadine, 3-Hydroxy Desloratadine, and IS) and dissolve in 1 mL of methanol.
-
Working Stock Solutions (10 µg/mL): Dilute the primary stock solutions 1:100 with 50:50 acetonitrile:water.
-
Calibration Standards & Quality Controls (QCs): Prepare a series of calibration standards and QCs by serially diluting the working stock solutions with the reconstitution solvent (see below) to cover the desired concentration range (e.g., 50 pg/mL to 10,000 pg/mL).[3]
Sample Preparation (from Plasma)
This protocol is adapted from established methods for Desloratadine metabolite extraction.[4][7]
-
Aliquot: Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add Internal Standard: Spike each sample with 10 µL of the IS working solution (concentration to be optimized).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Evaporate: Carefully transfer the supernatant to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase at initial conditions (95% Mobile Phase A: 5% Mobile Phase B). Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
Caption: Experimental workflow for sample preparation.
UPLC-MS/MS Method Parameters
The following table summarizes the optimized instrumental parameters.
| Parameter | Condition | Rationale |
| UPLC System | ||
| Column | C18, 50 mm x 2.1 mm, 1.8 µm | High efficiency for resolving closely related compounds. |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | Provides consistent pH for sharp peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic phase with good selectivity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Reduces viscosity and can improve peak shape and separation efficiency. |
| Injection Volume | 5 µL | Small volume to prevent peak distortion. |
| Gradient Program | Time (min) | %B |
| 0.0 | 5 | |
| 1.0 | 5 | |
| 6.0 | 35 | |
| 6.5 | 95 | |
| 7.5 | 95 | |
| 7.6 | 5 | |
| 9.0 | 5 | |
| MS/MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Amine groups are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |
| Source Temperature | 150 °C | Standard condition for ESI. |
| Desolvation Temperature | 450 °C | Ensures efficient solvent removal. |
| MRM Transitions | Analyte | Precursor Ion (m/z) |
| 5-Hydroxy Desloratadine | 327.1 | |
| 3-Hydroxy Desloratadine | 327.1 | |
| Desloratadine-d5 (IS) | 316.2 |
Expected Results and System Suitability
Under the proposed conditions, baseline separation of 5-Hydroxy Desloratadine and 3-Hydroxy Desloratadine is expected. System suitability should be confirmed before each analytical run by injecting a standard mixture multiple times.
| Parameter | Expected Value | Acceptance Criteria (as per ICH Guidelines[8]) |
| Analyte | Retention Time (min) | Resolution (Rs) |
| 3-Hydroxy Desloratadine | ~4.8 | - |
| 5-Hydroxy Desloratadine | ~5.1 | > 1.5 |
| System Suitability | ||
| Tailing Factor | < 1.5 | Measures peak symmetry. |
| Theoretical Plates | > 5000 | Measures column efficiency. |
| %RSD of Peak Area (n=6) | < 2.0% | Measures system precision. |
Conclusion
The analytical method detailed in this application note provides a highly selective and robust framework for the successful chromatographic separation of 5-Hydroxy Desloratadine from its positional isomers. By combining the high resolving power of UPLC with the sensitivity and specificity of tandem mass spectrometry, this protocol enables accurate and reliable quantification crucial for regulatory submissions and advancing drug development programs. The principles and specific parameters outlined herein serve as a comprehensive starting point for researchers and scientists facing the challenge of analyzing isobaric drug metabolites.
References
-
Patel K. K., Suthar B., Luhar S. V., Narkhede S. B. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form. J Pharm Sci Bioscientific Res, 6(3):291-299. Available at: [Link]
-
Venkateswarlu, P., & Kumar, K. A. (2015). Development and validation of stability indicating RP-HPLC method for Simultaneous determination of Desloratadine and Montelukast Sodium. International Journal of Pharmaceutical Analysis and Research. Available at: [Link]
-
Rao, B. M., et al. (2012). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet formulation. Arabian Journal of Chemistry. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Challa, R., & Naidu, N. (2011). Development and validation of stability indicating RP-HPLC method for Simultaneous determination of Desloratadine and Montelukast Sodium in pharmaceutical dosage form. Semantic Scholar. Available at: [Link]
-
Rajitha, K., et al. (2011). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14637775, 5-Hydroxy Desloratadine. Retrieved from PubChem. Available at: [Link]
-
Indian Journal of Pharmaceutical Sciences. (2008). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Available at: [Link]
-
MicroSolv Technology Corporation. (n.d.). Desloratadine Assay with HPLC – AppNote. Available at: [Link]
-
Journal of Chemical Health Risks. (2023). Development and Validation of an Isocratic Reverse-Phase High- Performance Liquid Chromat. Available at: [Link]
-
Muppavarapu, R., Guttikar, S., & Kamarajan, K. (n.d.). LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA. Semantic Scholar. Available at: [Link]
-
Li, Y., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug–Drug Interaction. Drug Design, Development and Therapy. Available at: [Link]
-
Singh, P. P., et al. (2013). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Young Pharmacists. Available at: [Link]
-
Xu, H. R., et al. (2007). Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ResearchGate. (n.d.). Chromatographic separation of desloratadine. Download Scientific Diagram. Available at: [Link]
-
Khan, I., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules. Available at: [Link]
-
d'Acquarica, I., et al. (2021). Determination of enantiomerization barriers of desloratadine and its N-oxide derivative by dynamic enantioselective high-performance liquid chromatography and off-column racemization experiments. Journal of Chromatography A. Available at: [Link]
-
Polish Pharmaceutical Society. (2012). IDENTIFICATION AND DETERMINATION OF SELECTED HISTAMINE ANTAGONISTS BY DENSITOMETRIC METHOD. Available at: [Link]
-
Zheng, J., & Rustum, A. M. (2010). Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Hsieh, S. Y., et al. (2020). Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. ACS Central Science. Available at: [Link]
-
El-Enany, N., et al. (2007). Spectrophotometric, spectrofluorometric and HPLC determination of desloratadine in dosage forms and human plasma. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
JAMP Pharma Corporation. (2018). Product Monograph: DESLORATADINE TABLETS. Available at: [Link]
-
Bhatt, P. M., & Desiraju, G. R. (2006). Form I of desloratadine, a tricyclic antihistamine. Acta Crystallographica Section C: Crystal Structure Communications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Hydroxy Desloratadine | C19H19ClN2O | CID 14637775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. benchchem.com [benchchem.com]
- 8. arabjchem.org [arabjchem.org]
bioanalytical method validation for 5-Hydroxy Desloratadine as per FDA/EMA guidelines
Application Note & Validation Protocol: 5-Hydroxy Desloratadine by LC-MS/MS
Regulatory Framework: ICH M10 (Harmonized FDA/EMA), FDA Bioanalytical Method Validation (2018). Analyte: 5-Hydroxy Desloratadine (5-OH-DL), the active metabolite of Desloratadine. Matrix: Human Plasma (K2EDTA).
Part 1: Executive Summary & Scientific Rationale
The Challenge: 5-Hydroxy Desloratadine (5-OH-DL) presents specific bioanalytical challenges. As a polar, basic metabolite formed via CYP2C8, it requires high sensitivity (low pg/mL LLOQ) to track the terminal elimination phase. Furthermore, distinguishing it from the parent drug (Desloratadine) and potential glucuronide conjugates requires rigorous chromatographic separation and selective extraction.
The Strategy: This protocol utilizes Liquid-Liquid Extraction (LLE) under alkaline conditions.[1]
-
Why LLE? Unlike Protein Precipitation (PPT), LLE removes phospholipids that cause ion suppression at the retention time of polar metabolites.
-
Why Alkaline? 5-OH-DL is a basic amine. Adjusting pH to >9.0 suppresses ionization, rendering the molecule neutral and lipophilic, allowing efficient partitioning into the organic solvent (Ethyl Acetate/MTBE) while leaving hydrophilic matrix interferences behind.
Part 2: Experimental Protocol
Reagents & Standards
-
Analyte: 5-Hydroxy Desloratadine (Certified Reference Material).
-
Internal Standard (IS): 5-Hydroxy Desloratadine-d5 (Stable Isotope Labeled - SIL). Note: Using a deuterated analog of the metabolite itself, rather than the parent, compensates best for matrix effects specific to the metabolite.
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Ammonium Formate.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS) coupled with UHPLC.
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Waters ACQUITY BEH C18.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (ESI Positive):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 5-OH Desloratadine | 327.1 | 275.1 | 35 | 28 |
| 5-OH Desloratadine-d5 | 332.1 | 280.1 | 35 | 28 |
| Desloratadine (Monitor) | 311.1 | 259.1 | 40 | 30 |
Sample Preparation (Alkaline LLE)
-
Aliquot: Transfer 200 µL of plasma sample into a 2 mL polypropylene tube.
-
IS Addition: Add 20 µL of IS working solution (50 ng/mL). Vortex 10s.
-
Alkalization: Add 100 µL of 0.1 M Sodium Carbonate buffer (pH 9.8). Vortex 10s.
-
Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether).
-
Agitation: Shake on a reciprocating shaker for 15 mins at high speed.
-
Phase Separation: Centrifuge at 4,000 x g for 10 mins at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice bath) and decant the organic supernatant into a clean glass tube.
-
Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 150 µL of Mobile Phase (A:B, 80:20). Vortex and centrifuge.[1]
Part 3: Visualization of Workflow
The following diagram illustrates the critical path for Sample Preparation and Data Flow, emphasizing the "Self-Validating" checkpoints (IS Response, Retention Time).
Caption: Workflow for 5-OH Desloratadine analysis via Alkaline LLE, highlighting critical data integrity checkpoints.
Part 4: Validation Master Plan (ICH M10 Compliance)
This section details the validation experiments required to meet ICH M10 standards (adopted by EMA and FDA).
Selectivity & Specificity
-
Requirement: Demonstrate the method measures 5-OH-DL without interference from matrix or concomitant meds.
-
Protocol:
-
Analyze 6 lots of blank human plasma (4 normal, 1 lipemic, 1 hemolyzed).
-
Analyze blank plasma spiked with Desloratadine (Parent) at ULOQ to ensure no conversion to 5-OH-DL during extraction (ex-vivo conversion).
-
-
Acceptance: Interference at analyte RT must be < 20% of the LLOQ response.
Calibration Curve & Range
-
Range: 10.0 pg/mL (LLOQ) to 5000 pg/mL (ULOQ).
-
Protocol: Fresh curve in every run. Minimum 6 non-zero levels.
-
Model: Linear regression with
weighting (typical for large dynamic ranges).
Accuracy & Precision (A&P)
-
Requirement: 3 separate runs (Inter-day) + 1 Intra-day assessment.
-
QC Levels:
-
LLOQ (10 pg/mL)
-
Low QC (30 pg/mL)
-
Medium QC (2000 pg/mL)
-
High QC (4000 pg/mL)
-
Dilution QC (10,000 pg/mL diluted 1:10)
-
-
Replicates: N=5 per level per run.
-
Acceptance: Mean accuracy within ±15% (±20% for LLOQ). CV% < 15% (< 20% for LLOQ).[5]
Matrix Effect (M-Factor)
-
Why: To quantify ion suppression caused by phospholipids.
-
Protocol:
-
Set A (Post-Extraction Spike): Extract blank matrix, then spike analyte into the dry extract.
-
Set B (Neat Solution): Analyte in pure mobile phase.
-
-
Calculation:
-
IS-Normalized MF: Calculate MF for both Analyte and IS. The ratio of these MFs should be close to 1.0.
Stability (Crucial for Hydroxylated Metabolites)
Hydroxylated metabolites can be labile or subject to glucuronide back-conversion.
-
Freeze-Thaw: Cycle QC samples (Low/High) 3 times from -70°C to Room Temp.
-
Benchtop: Keep QCs at Room Temp for 4-24 hours (covers prep time).
-
Processed Sample Stability: Inject extracted samples after 48 hours in the autosampler (4°C).
-
Whole Blood Stability: Spike blood, leave for 2 hours, spin down, and analyze plasma (checks for degradation during clinical collection).
Part 5: Expert Insights & Troubleshooting
1. The "Back-Conversion" Trap: Desloratadine metabolites often exist as glucuronides (O-glucuronides). During sample prep, if the pH is too acidic or the temperature too high, glucuronides may hydrolyze back into free 5-OH-DL, leading to overestimation.
-
Solution: Keep extraction alkaline (pH ~9.8) and avoid acidic evaporation steps if possible.
2. Adsorption Issues: Basic amines like 5-OH-DL stick to glass silanols.
-
Solution: Use Polypropylene (PP) tubes for all steps. If glass is mandatory, use silanized glass.
3. Carryover: The sticky nature of the piperidine ring can cause carryover on the HPLC needle.
-
Solution: Use a strong needle wash: ACN:IPA:Water:Formic Acid (40:40:20:0.1).
Part 6: References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[3][6][7][8] Link
-
U.S. Food and Drug Administration (FDA). (2018).[9] Bioanalytical Method Validation Guidance for Industry. Link
-
European Medicines Agency (EMA). (2011).[5] Guideline on bioanalytical method validation. (Superseded by ICH M10 but historically relevant).[7] Link
-
Qi, M., et al. (2015). "Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. (Provides basis for LLE extraction logic).
-
Sarkar, A.K., et al. (2012). "Method development and validation for the estimation of Desloratadine in human plasma by LC-MS/MS." Journal of Chromatography B. (Source for mass transitions).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma [mdpi.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
Application Note: Functional Evaluation of 5-Hydroxy Desloratadine (5-OH-DL)
Introduction & Pharmacological Context
5-Hydroxy Desloratadine (often chemically synonymous or isomeric with the major metabolite 3-hydroxydesloratadine) represents a critical bioactive component in the pharmacokinetic profile of Desloratadine. While Desloratadine (DL) itself is a potent, non-sedating H1-antihistamine, its metabolic conversion by CYP2C8 into hydroxylated forms contributes significantly to its sustained in vivo efficacy.
Unlike neutral antagonists, 5-Hydroxy Desloratadine functions as an inverse agonist at the Histamine H1 receptor (H1R). This distinction is vital for assay design: the molecule does not merely block Histamine binding but actively stabilizes the receptor in its inactive conformation (R), thereby suppressing constitutive (basal) signaling. This mechanism is directly linked to its anti-inflammatory properties, including the downregulation of NF-κB signaling.[1]
Mechanistic Basis for Assay Selection
To fully characterize 5-Hydroxy Desloratadine, a dual-assay strategy is required:
-
Gq-Coupled Calcium Flux: To quantify functional potency (
) and inverse agonism against Histamine-induced signaling. -
NF-κB Reporter Assay: To evaluate the secondary anti-inflammatory efficacy distinct from immediate G-protein signaling.
H1 Receptor Signaling Pathway (Visualized)
The following diagram illustrates the H1R signal transduction pathway. Histamine binding triggers G
Figure 1: H1 Receptor signal transduction. 5-Hydroxy Desloratadine acts as an inverse agonist, blocking the Gq-PLC-IP3-Ca2+ cascade and suppressing NF-κB.
Protocol A: Functional Calcium Flux Assay
Objective: Determine the inhibitory potency (
Materials
-
Cell Line: CHO-K1 hH1 (e.g., PerkinElmer or GenScript).
-
Reagents:
-
Fluo-4 Direct Calcium Assay Kit (or Fura-2 AM for ratiometric).
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
-
Agonist: Histamine diphosphate (prepare fresh; oxidizes rapidly).
-
Test Compound: 5-Hydroxy Desloratadine (dissolved in 100% DMSO).
-
-
Instrumentation: FLIPR Tetra or FlexStation 3 (Molecular Devices).
Step-by-Step Methodology
-
Cell Seeding (Day -1):
-
Harvest CHO-hH1 cells using Accutase (avoid Trypsin to preserve receptor integrity).
-
Seed 10,000 cells/well in a 384-well black-wall/clear-bottom poly-D-lysine coated plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading (Day 0):
-
Remove culture media and add 20 µL of Fluo-4 loading dye (containing 2.5 mM Probenecid to inhibit anion transport).
-
Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature (RT) to equilibrate.
-
-
Compound Preparation:
-
Agonist Plate: Prepare Histamine at
concentration in Assay Buffer. (Determine in a separate run; typically ~100-300 nM). -
Antagonist Plate: Prepare 5-Hydroxy Desloratadine serial dilutions (10-point, 1:3 dilution starting at 10 µM). Final DMSO concentration must be
.
-
-
Assay Execution (FLIPR):
-
Baseline: Record fluorescence (Ex 494 nm / Em 516 nm) for 10 seconds.
-
Antagonist Addition: Add 10 µL of 5-Hydroxy Desloratadine. Incubate for 30 minutes at RT. (Crucial: Inverse agonists require pre-incubation to stabilize the inactive state).
-
Agonist Challenge: Add 10 µL of Histamine (
final). -
Readout: Measure fluorescence kinetics for 120 seconds.
-
-
Data Analysis:
-
Calculate Max-Min fluorescence units (RFU).
-
Normalize to % Inhibition:
. -
Fit to a 4-parameter logistic equation to derive
.
-
Protocol B: NF-κB Luciferase Reporter Assay (Anti-Inflammatory)
Objective: Evaluate the ability of 5-Hydroxy Desloratadine to suppress constitutive and cytokine-induced inflammatory signaling.
Materials
-
Cell Line: HeLa or A549 cells transiently transfected with pNFκB-Luc (firefly luciferase).
-
Stimulant: TNF-
(10 ng/mL) or Histamine (10 µM). -
Detection: Steady-Glo® Luciferase Assay System (Promega).
Step-by-Step Methodology
-
Transfection (Day -2):
-
Transfect cells with pNFκB-Luc plasmid using Lipofectamine. Allow 24 hours for expression.
-
-
Seeding & Treatment (Day -1):
-
Seed 20,000 cells/well in a 96-well white plate.
-
Allow adherence (4-6 hours).
-
Pre-treatment: Add 5-Hydroxy Desloratadine (0.1 nM – 10 µM) for 1 hour.
-
-
Stimulation (Day 0):
-
Add Histamine (10 µM) or TNF-
(10 ng/mL) to induce NF-κB. -
Incubate for 4 to 6 hours at 37°C. (Note: Transcriptional readouts require hours, unlike Calcium flux which is seconds).
-
-
Detection:
-
Add equal volume of Luciferase reagent.
-
Incubate 10 minutes at RT.
-
Read Luminescence (RLU).
-
Data Interpretation & Reference Values
When evaluating 5-Hydroxy Desloratadine, results should be benchmarked against the parent compound (Desloratadine) and First-Generation standards (Diphenhydramine).
Table 1: Expected Pharmacological Parameters
| Parameter | Desloratadine (Parent) | 5-Hydroxy Desloratadine | Interpretation |
| H1 Binding Affinity ( | ~0.8 - 1.0 nM | ~1.5 - 4.0 nM | 5-OH-DL retains high affinity, slightly lower than parent [1]. |
| Functional Potency ( | ~2 - 5 nM | ~5 - 10 nM | Potent antagonism maintained; variance depends on cell line [2]. |
| Residence Time | Long (>2 hrs) | Long | Slow dissociation contributes to once-daily dosing efficacy [3]. |
| Inverse Agonism | High | High | Both suppress basal NF-κB activity [4].[2][3] |
Troubleshooting & Optimization
-
High Background in Ca2+ Assay: Ensure Probenecid is fresh; it prevents dye leakage. If background remains high, reduce FBS concentration during seeding.
-
Loss of Potency: 5-Hydroxy Desloratadine is lipophilic. Use glass-coated or low-binding plasticware for serial dilutions to prevent loss of compound to plastic surfaces.
-
Agonist Instability: Histamine degrades rapidly in solution. Always prepare the agonist challenge plate immediately before the run.
References
-
Anthes, J. C., et al. (2002). Preclinical pharmacology of desloratadine, a potent and selective histamine H1 receptor antagonist. Allergy.[2][3][4][5]
-
European Medicines Agency (EMA). (2001). Scientific Discussion: Aerius (Desloratadine).[5]
-
Bosma, R., et al. (2019). Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Journal of Medicinal Chemistry.
-
Wu, Y., et al. (2004). Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor.[2][4] International Archives of Allergy and Immunology.[4]
-
FDA Center for Drug Evaluation and Research. (2001). Clarinex (Desloratadine) Clinical Pharmacology Biopharmaceutics Review.
Sources
- 1. Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. ema.europa.eu [ema.europa.eu]
Application Note: Precision Calibration Strategies for 5-Hydroxy Desloratadine (5-OH-DL) in Biological Matrices
Abstract & Scope
This technical guide details the preparation of calibration standards and quality control (QC) samples for the quantification of 5-Hydroxy Desloratadine (5-OH-DL) in human plasma using LC-MS/MS. 5-OH-DL is the primary active metabolite of Desloratadine, formed via CYP2C8 metabolism. Due to its high polarity relative to the parent drug and low physiological concentrations (typically sub-nanogram to low ng/mL range), precise calibration is critical to mitigate matrix effects and ensure regulatory compliance (FDA/ICH M10).
This protocol departs from generic "dilute-and-shoot" instructions, focusing on matrix-matched calibration , isotope dilution , and error-minimization strategies required for regulated bioanalysis.
Pre-Analytical Considerations & Materials
The "Why" Behind Material Selection
-
Amber Glassware: Desloratadine and its metabolites are tricyclic compounds susceptible to photodegradation. All stock and working solutions must be prepared in amber borosilicate glass.
-
Adsorption Prevention: 5-OH-DL can exhibit non-specific binding to polypropylene containers at low concentrations. Silanized glass vials or low-binding polymer tubes are recommended for the lowest calibrators (LLOQ).
-
Internal Standard (IS) Selection: You must use a Stable Isotope Labeled (SIL) IS, preferably 5-Hydroxy Desloratadine-d5 (or -d4). Using the deuterated parent (Desloratadine-d5) is acceptable but less ideal because it may not perfectly track the metabolite's retention time drift or matrix suppression zones during chromatography.
Reagents
-
Analyte: 5-Hydroxy Desloratadine (Certified Reference Material, >98% purity).
-
Internal Standard: 5-Hydroxy Desloratadine-d5 (SIL-IS).
-
Solvent: Methanol (LC-MS Grade). Note: Methanol is preferred over Acetonitrile for primary stock preparation due to better solubility profiles for this specific salt form.
-
Biological Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin), screened for interference.
Protocol: Preparation of Stock Solutions
Primary Stock Solution (1.0 mg/mL)
The accuracy of the entire assay rests on this initial weighing.
-
Equilibrate: Allow the reference standard vial to reach room temperature (20-25°C) before opening to prevent water condensation (hygroscopicity).
-
Weighing: Weigh approximately 10 mg of 5-OH-DL into a 10 mL amber volumetric flask.
-
Correction Calculation: The weighed mass must be corrected for purity and salt form (if applicable).
Example: If using 5-OH-Desloratadine Disodium, the salt correction factor is roughly 0.85 (check specific MW). -
Dissolution: Dissolve in Methanol . Sonicate for 5 minutes.
-
Storage: Store at -20°C. Stability is typically validated for 1-3 months.
Internal Standard Stock (1.0 mg/mL)
Prepare 5-OH-DL-d5 in Methanol following the same procedure.
Protocol: Working Solutions & Serial Dilution
Objective: Create a calibration range of 0.05 ng/mL (LLOQ) to 20.0 ng/mL (ULOQ) in plasma.
Critical Insight: Do not spike stock solution directly into plasma. The high organic content will precipitate plasma proteins immediately, causing inhomogeneity. Instead, prepare Spiking Solutions (20x or 50x concentrated) in 50:50 Methanol:Water.
Spiking Solution Preparation Scheme (50x Concentrated)
We will target a 2% spike volume (e.g., 20 µL spike into 980 µL plasma) to maintain matrix integrity.
| Standard ID | Target Plasma Conc. (ng/mL) | Spiking Solution Conc.[1][2] (ng/mL) | Preparation Instruction (Diluent: 50% MeOH) |
| STD-8 (ULOQ) | 20.00 | 1,000 | Dilute Intermediate Stock (10 µg/mL) 1:10 |
| STD-7 | 16.00 | 800 | 800 µL of STD-8 Spiking Sol + 200 µL Diluent |
| STD-6 | 8.00 | 400 | 500 µL of STD-7 Spiking Sol + 500 µL Diluent |
| STD-5 | 2.00 | 100 | 250 µL of STD-6 Spiking Sol + 750 µL Diluent |
| STD-4 | 1.00 | 50 | 500 µL of STD-5 Spiking Sol + 500 µL Diluent |
| STD-3 | 0.50 | 25 | 500 µL of STD-4 Spiking Sol + 500 µL Diluent |
| STD-2 | 0.10 | 5 | 200 µL of STD-3 Spiking Sol + 800 µL Diluent |
| STD-1 (LLOQ) | 0.05 | 2.5 | 500 µL of STD-2 Spiking Sol + 500 µL Diluent |
Workflow Visualization
The following diagram illustrates the logical flow from stock to matrix sample.
Figure 1: Workflow for generating matrix-matched calibration standards via concentrated spiking solutions.
Protocol: Matrix Spiking & QC Preparation
Preparation of Calibration Standards in Matrix
-
Thaw human plasma and centrifuge at 3,000 x g for 5 minutes to remove fibrin clots.
-
Aliquot 980 µL of blank plasma into labeled polypropylene tubes.
-
Add 20 µL of the respective Spiking Solution (from Table 4.1) to the plasma.[2][3][4][5][6][7][8]
-
Expert Note: Inject the spike sub-surface while vortexing gently to ensure rapid dispersion and prevent precipitation at the point of contact.
-
-
Vortex at high speed for 30 seconds.
-
These are now your Calibration Standards (CS) ready for extraction.
Quality Control (QC) Samples
QC samples must be prepared from a secondary stock solution (weighed separately from the calibrator stock) to verify the accuracy of the system.
-
LQC (Low QC): 3x LLOQ (0.15 ng/mL).
-
MQC (Medium QC): ~30-50% of range (8.0 ng/mL).
-
HQC (High QC): ~75% of ULOQ (16.0 ng/mL).
-
Dilution QC: 50 ng/mL (to validate dilution integrity if samples exceed ULOQ).
Validation & Acceptance Criteria (FDA/ICH M10)
To ensure the calibration curve is valid, the following logic must be applied during every analytical run.
Regression Model
Use a Linear (
Acceptance Logic Diagram
Figure 2: Decision tree for calibration standard acceptance based on FDA/ICH M10 guidelines.
Troubleshooting & Expert Tips
-
Carryover: 5-OH-DL is "sticky." If you see peaks in your blank samples after a ULOQ injection, implement a needle wash with high organic content (e.g., Acetonitrile:Isopropanol:Acetone 40:40:20 + 0.1% Formic Acid).
-
IS Variability: If the Internal Standard response varies by >30% across the plate, check your extraction efficiency. Inconsistent protein precipitation is often the culprit. Switch to Liquid-Liquid Extraction (LLE) using Ethyl Acetate or MTBE for cleaner extracts.
-
Stability: While 5-OH-DL is relatively stable, freeze-thaw cycles in plasma should be limited to 3 cycles. Always vortex thawed samples thoroughly before aliquoting, as cryo-concentration gradients occur during freezing.
References
-
U.S. Food and Drug Administration (FDA). (2018).[9] Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency (EMA) / ICH. (2022). M10 Bioanalytical Method Validation - Scientific Guideline. [Link]
-
Qi, M., et al. (2015). "Simultaneous determination of Desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Srinubabu, G., et al. (2007). "Development and validation of an LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma." Journal of Chromatography B. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of desloratadine in children between 2 and 11 years of age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchps.com [jchps.com]
- 9. fda.gov [fda.gov]
stability of 5-Hydroxy Desloratadine in plasma during freeze-thaw cycles
Introduction
Welcome to the technical support guide for ensuring the stability of 5-Hydroxy Desloratadine in plasma samples. As the major active metabolite of both Desloratadine and Loratadine, accurate quantification of 5-Hydroxy Desloratadine is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] Sample handling, particularly storage and freeze-thaw cycles, represents a significant pre-analytical variable that can compromise the integrity of bioanalytical results.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios related to the freeze-thaw stability of 5-Hydroxy Desloratadine in plasma. Our goal is to equip you with the knowledge to maintain sample integrity, ensure regulatory compliance, and generate reliable, reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the principles and regulatory expectations for freeze-thaw stability testing.
Q1: What is freeze-thaw stability and why is it a critical parameter in bioanalysis?
A1: Freeze-thaw stability testing evaluates the impact of repeated freezing and thawing cycles on the concentration of an analyte in a given biological matrix. This process is crucial because clinical and pre-clinical study samples are often frozen for storage and transport, and may be thawed multiple times for initial analysis, re-analysis, or additional testing. Each cycle can introduce physical and chemical stresses, such as pH shifts, increased solute concentration, and protein degradation, which may lead to the degradation of the target analyte.[2][3] Establishing stability through at least three freeze-thaw cycles is a mandatory component of bioanalytical method validation, as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA), to ensure that sample handling does not adversely affect the accuracy of the concentration measurements.[4][5]
Q2: How many freeze-thaw cycles should be evaluated for 5-Hydroxy Desloratadine?
A2: According to regulatory guidelines, stability should be assessed for a minimum of three freeze-thaw cycles to mimic the potential handling of study samples.[4] However, several validated methods for 5-Hydroxy Desloratadine have successfully demonstrated its stability for up to five freeze-thaw cycles.[1][6] Evaluating five cycles can provide an extra margin of confidence, especially for complex studies where samples might be accessed more frequently. The number of cycles validated should always be equal to or greater than the number of times study samples are expected to be frozen and thawed.
Q3: What are the typical acceptance criteria for a freeze-thaw stability experiment?
A3: The acceptance criteria are based on the comparison of analyte concentrations in stability-stressed Quality Control (QC) samples against the concentrations of freshly prepared (comparison) QC samples. According to FDA guidance, the mean concentration of the stability QC samples at each level (low, medium, and high) should be within ±15% of the mean concentration of the comparison samples. The precision, or coefficient of variation (%CV), of the measurements for the stability samples should also not exceed 15%.[4]
Q4: Published literature suggests 5-Hydroxy Desloratadine is stable. Is it still necessary to perform this validation in my own lab?
A4: Yes, it is absolutely essential. While published methods provide a strong starting point, regulatory guidelines require that every laboratory validates the bioanalytical method under its own specific conditions.[7] This is a core principle of Good Laboratory Practice (GLP). Your laboratory's specific equipment, reagents, procedures (e.g., speed of freezing, thawing method), and even the demographic of the plasma source can introduce variability. A full or partial validation, including freeze-thaw stability, is required to demonstrate the method's reliability and suitability for its intended purpose in your hands.
Part 2: Troubleshooting Guide
This section uses a problem-and-solution format to address specific issues you might encounter during your experiments.
Q5: My results show a consistent decrease in 5-Hydroxy Desloratadine concentration after three or more freeze-thaw cycles. What are the likely causes?
A5: While 5-Hydroxy Desloratadine is generally reported as stable, apparent degradation can occur due to several factors:
-
Sub-optimal Thawing Process: Inconsistent or slow thawing is a primary culprit. Thawing samples slowly on a lab bench can prolong the time the sample spends at intermediate temperatures where enzymatic activity might not be fully arrested. Causality: Plasma contains various enzymes that can metabolize drugs. Consistent, rapid thawing (e.g., in a room temperature water bath) minimizes the window for potential enzymatic degradation.
-
pH Shifts During Freezing: The process of freezing can cause localized changes in pH as water crystallizes, concentrating buffers and other solutes in the unfrozen liquid phase.[3] This transient pH shift could potentially degrade a pH-sensitive analyte.
-
Oxidative Stress: Desloratadine itself has been shown to be susceptible to oxidative degradation.[8] Repeated freeze-thaw cycles can increase the exposure of the analyte to dissolved oxygen in the plasma, potentially leading to oxidative loss, although this is less commonly reported for its hydroxylated metabolite.
-
Adsorption to Container Surface: While less common for this analyte, some molecules can adsorb to the surface of storage tubes (e.g., polypropylene). This effect can be exacerbated by changes in protein conformation during freeze-thaw cycles, which might alter the availability of the analyte.
Q6: I'm observing high variability (%CV > 15%) in my freeze-thaw QC replicates. How can I improve precision?
A6: High variability often points to inconsistencies in sample handling and preparation rather than true analyte instability.
-
Inconsistent Thawing and Freezing: Ensure all QC samples in a batch are thawed and frozen in an identical manner. The duration of the thaw, the temperature used, and the time samples sit on the bench before processing must be strictly controlled.[3][9] For instance, the time it takes for a sample to freeze can impact metabolite stability; snap-freezing is often preferred.[9]
-
Vortexing and Homogenization: After thawing, plasma samples must be thoroughly but gently vortexed to ensure a homogenous mixture before aliquoting for extraction. Incomplete mixing is a major source of replicate variability.
-
Pipetting Errors: At the low concentrations typical for 5-Hydroxy Desloratadine, precision in pipetting is paramount. Ensure pipettes are calibrated and that standard techniques are used to aspirate and dispense plasma aliquots.
-
Extraction Inefficiency: High variability can also stem from an inconsistent sample preparation/extraction process. Ensure the protein precipitation or liquid-liquid extraction is robust and reproducible across all samples.
Q7: My freeze-thaw stability passed at high QC concentrations but failed at the Low QC level. What does this indicate?
A7: This is a common scenario that often points to a concentration-dependent issue or a problem that is more apparent at lower concentrations.
-
Relative Impact of Adsorption: Non-specific binding or adsorption to container surfaces has a more significant relative impact at lower concentrations. If a fixed amount of analyte is lost to the tube surface, it represents a much larger percentage of the total analyte at the LQC level than at the HQC level. Consider using low-binding tubes or adding a small amount of organic solvent or surfactant (if compatible with the method) to mitigate this.
-
Analyte Stability Near the LLOQ: The stability of the analyte may genuinely be poorer at lower concentrations. However, it is more likely that the analytical variability of your method is simply higher near the Lower Limit of Quantification (LLOQ), making it more difficult to meet the ±15% acceptance criteria. Ensure your method's accuracy and precision are well-established and robust at the LLOQ level before conducting stability tests.
Part 3: Protocols and Data Presentation
Protocol 1: Standard Freeze-Thaw Stability Assessment
This protocol outlines the standard procedure for validating the freeze-thaw stability of 5-Hydroxy Desloratadine in plasma.
Objective: To determine the stability of the analyte in plasma after a specified number of freeze-thaw cycles.
Materials:
-
Blank, validated control human plasma (with the same anticoagulant as study samples)
-
5-Hydroxy Desloratadine analytical standard stock solution
-
Internal Standard (IS) stock solution (e.g., Deutrated 5-Hydroxy Desloratadine)
Procedure:
-
Prepare QC Samples: Spike blank plasma with the analytical standard to prepare a minimum of two concentration levels: Low QC (LQC) and High QC (HQC). Prepare enough volume for all cycles and comparison samples.
-
Aliquot Samples:
-
Stability QCs: Aliquot the LQC and HQC samples into at least six replicates for each freeze-thaw cycle to be tested (e.g., for 3 cycles, prepare 6 aliquots of LQC and 6 of HQC).
-
Comparison QCs: Aliquot an identical number of LQC and HQC replicates to serve as the baseline (T=0) comparison samples. Store these at the intended long-term storage temperature (e.g., -70°C) and do not subject them to additional freeze-thaw cycles.
-
-
Perform Freeze-Thaw Cycles:
-
Cycle 1 (Freeze): Place the Stability QC aliquots in the freezer at the specified temperature (e.g., -20°C or -70°C) and store for at least 12-24 hours.[7]
-
Cycle 1 (Thaw): Remove the samples and allow them to thaw completely and unassisted at room temperature. Once thawed, return them to the freezer for at least 12 hours.
-
Subsequent Cycles: Repeat the freeze and thaw steps for the total number of cycles to be validated (typically 3 to 5).
-
-
Sample Analysis:
-
After the final thaw cycle, analyze all Stability QC samples and the Comparison QC samples in a single analytical run.
-
The run must include a freshly prepared calibration curve.
-
-
Data Evaluation:
-
Calculate the mean concentration, standard deviation, and %CV for the replicates at each QC level for both the Stability and Comparison sets.
-
Determine the percent difference between the mean of the Stability QCs and the mean of the Comparison QCs.
-
Data Presentation: Example Stability Summary
Summarize the quantitative results in a clear, structured table.
| QC Level | Number of Cycles | Mean Conc. (pg/mL) (Comparison QCs, n=6) | Mean Conc. (pg/mL) (Stability QCs, n=6) | % Nominal (Comparison) | % Nominal (Stability) | % Difference | Acceptance Criteria (±15%) |
| LQC (150 pg/mL) | 5 | 153.6 | 149.8 | 102.4% | 99.9% | -2.5% | Pass |
| HQC (8000 pg/mL) | 5 | 8120.5 | 8055.1 | 101.5% | 100.7% | -0.8% | Pass |
Note: The data shown is for illustrative purposes only.
Visualization: Freeze-Thaw Workflow
The following diagram illustrates the logical flow of the freeze-thaw stability assessment protocol.
Caption: Workflow for a typical freeze-thaw stability experiment.
References
-
Ponnuru, V. S., Challa, B. R., & Nadendla, R. (2012). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of pharmaceutical analysis, 2(3), 180–187. Available at: [Link]
-
Hasnain, M. S., Rao, S., et al. (2015). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of pharmacy & bioallied sciences, 7(1), 37–43. Available at: [Link]
-
Xu, H. R., Li, X. N., et al. (2007). Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence. Journal of pharmaceutical and biomedical analysis, 45(4), 659–666. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Rao, D. D., Satyanarayana, N. V., et al. (2010). A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. Journal of pharmaceutical and biomedical analysis, 51(3), 736–742. Available at: [Link]
-
Flegel, C., Gräler, M. H., & Giera, M. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1102. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
-
Townsend, S. F., & Sniecinski, R. M. (2010). Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects. The open clinical chemistry journal, 3, 22–25. Available at: [Link]
Sources
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving co-elution of interfering peaks with 5-Hydroxy Desloratadine
Senior Application Scientist Portal Status: Online | Ticket ID: #DL-5OH-RES-001
Welcome to the Advanced Separations Support Hub.
You are likely here because your 5-Hydroxy Desloratadine (5-OH-DL) peak is tailing, co-eluting with the parent Desloratadine (DL), or suffering from mysterious quantitation errors despite apparent resolution.
This is a common bottleneck. 5-OH-DL is a polar, basic metabolite (pKa ~4.4 and ~9.7). It interacts strongly with free silanols on standard C18 columns and often co-elutes with Desloratadine N-Oxide , a metabolite that can mimic your analyte in Mass Spectrometry.
Below are the diagnostic guides and protocols to resolve these issues.
Part 1: Diagnostic Workflow
Before changing your mobile phase, identify if your co-elution is chromatographic (physical overlap) or spectral (isobaric interference).
Figure 1: Diagnostic logic tree to distinguish between physical co-elution and mass spectral interference.
Part 2: Troubleshooting Guides (FAQs)
Q1: I am using a standard C18 column at pH 3.0, but 5-OH-DL tails badly and merges with Desloratadine. Why?
The Science:
Desloratadine and its metabolites possess a piperidine nitrogen with a pKa of approximately 9.7 [1].[1] At pH 3.0, this nitrogen is fully protonated (
The Solution: High pH Strategy Switch to a High pH (pH > 10) method using a hybrid-particle column (e.g., Ethylene Bridged Hybrid).
-
Mechanism: At pH 10, the piperidine nitrogen is deprotonated (neutral). The analyte acts more hydrophobic, interacting purely with the C18 ligand rather than the silica surface.
-
Result: Sharper peaks, higher retention, and often a reversal of elution order which clears the interference window.
Validation Step:
Run a gradient from 5% to 95% B at pH 10. If the tailing factor (
Q2: My peaks are resolved by UV, but in LC-MS/MS, I see a "ghost" peak in the 5-OH-DL channel that matches the retention time of Desloratadine N-Oxide.
The Science: This is a classic In-Source Fragmentation issue. Desloratadine N-Oxide (an isomeric metabolite) can thermally degrade in the hot ESI source, losing oxygen to form Desloratadine, or undergoing rearrangement to mimic the 5-OH-DL precursor ion [2].
-
If the N-Oxide co-elutes with 5-OH-DL, the mass spectrometer cannot distinguish them, leading to false-positive quantitation.
The Solution: You must chromatographically separate the N-Oxide from the 5-OH-DL.
-
Monitor the N-Oxide: Add the MRM transition for the N-Oxide (e.g., m/z 327 → 270) to your method to track where it elutes.
-
Lower Source Temperature: Reduce the desolvation temperature (e.g., from 500°C to 350°C) to minimize thermal breakdown, though this may reduce sensitivity.
Q3: Which column chemistry is best for separating these structural analogs?
Comparison Matrix:
| Column Chemistry | Interaction Mechanism | Suitability for 5-OH-DL | Recommended Condition |
| C18 (Standard) | Hydrophobic | Poor (Tailing issues) | Low pH + Ion Pair (TEA) |
| Hybrid C18 | Hydrophobic + High pH Stability | Excellent | pH 10 (Ammonium Bicarbonate) |
| Phenyl-Hexyl | Good (Selectivity change) | Methanol (promotes | |
| HILIC | Polar Partitioning | Moderate | High ACN, pH 3-5 |
Recommendation: Start with a Hybrid C18 at High pH . If interferences persist, switch to Phenyl-Hexyl using Methanol, as the
Part 3: Experimental Protocol
Protocol A: High-pH Separation for Desloratadine Metabolites
This protocol is designed to suppress silanol activity and maximize peak shape.
1. Mobile Phase Preparation:
-
Buffer (Mobile Phase A): 10 mM Ammonium Bicarbonate in water. Adjust pH to 10.0 with Ammonium Hydroxide (
).-
Why: High pH ensures the piperidine ring is neutral.
-
-
Organic (Mobile Phase B): 100% Acetonitrile.
2. Chromatographic Conditions:
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Hybrid particles are mandatory for pH 10 stability).
-
Dimensions: 2.1 x 100 mm, 2.5 µm (UHPLC) or 3.5 µm (HPLC).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
6.0 min: 90% B
-
7.0 min: 90% B
-
7.1 min: 10% B (Re-equilibrate for 3 mins)
-
3. Self-Validating System Suitability Test (SST): Before running samples, inject a mixture of Desloratadine, 5-OH-DL, and Desloratadine N-Oxide.
-
Pass Criteria: Resolution (
) between 5-OH-DL and N-Oxide > 1.5. -
Fail Criteria: 5-OH-DL Tailing Factor > 1.4.
Part 4: Sample Preparation Logic
If you are analyzing plasma, phospholipids can co-elute and cause ion suppression.
Figure 2: Decision matrix for sample preparation. LLE is recommended to remove phospholipid interferences that often co-elute with Desloratadine metabolites.
References
-
Popović, G., et al. "Acidity constants of loratadine and desloratadine in water and in the presence of surfactant." Journal of Pharmaceutical and Biomedical Analysis, 2009.
-
Aratyn-Schaus, Y., & Ramanathan, R. "In vitro hepatocyte model to generate circulating metabolites of loratadine and detect species-specific differences."[] Bioanalysis, 2016. (Discusses N-oxide and hydroxylated metabolite formation).
-
Qi, M., et al. "Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2005.
-
Srinubabu, G., et al. "Development and validation of a stability-indicating LC method for desloratadine."[3][4] Journal of Chromatographic Science, 2007.
Sources
Technical Support Center: Optimizing the Extraction of 5-Hydroxy Desloratadine by Controlling pH
Welcome to the Technical Support Center. This guide provides in-depth technical and practical information for researchers, scientists, and drug development professionals on the critical role of pH in the extraction of 5-Hydroxy Desloratadine from biological matrices. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to develop robust, reproducible, and high-efficiency extraction methods.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding the extraction of 5-Hydroxy Desloratadine.
Q1: Why is pH the most critical parameter for the extraction of 5-Hydroxy Desloratadine?
The chemical structure of 5-Hydroxy Desloratadine, like its parent drug Desloratadine, contains basic nitrogen atoms, primarily on its piperidine ring. This makes it a weak base. The ionization state of a weak base is highly dependent on the pH of its surrounding aqueous environment[1][2].
-
At Low pH (Acidic Conditions): The basic nitrogen atom accepts a proton (H+), becoming positively charged (protonated). This ionized form is polar and exhibits high solubility in aqueous solutions (like plasma, urine, or aqueous buffers) and very low solubility in non-polar organic solvents.
-
At High pH (Basic Conditions): The nitrogen atom remains in its neutral, un-protonated state. This un-ionized form is significantly less polar and more lipophilic ("fat-loving"), making it readily soluble in organic solvents used for extraction (e.g., ethyl acetate, methyl tert-butyl ether).
Therefore, controlling the pH allows you to directly control the analyte's solubility characteristics. For efficient extraction into an organic solvent via Liquid-Liquid Extraction (LLE) or for retention on a reversed-phase Solid-Phase Extraction (SPE) sorbent, you must convert the molecule to its un-ionized, neutral form[3][4].
Q2: What is the pKa of 5-Hydroxy Desloratadine, and how does it guide my choice of pH?
While the exact pKa of 5-Hydroxy Desloratadine is not readily published, we can reliably use the pKa of the parent drug, Desloratadine, as a very close surrogate. The addition of a hydroxyl group does not significantly impact the basicity of the distant piperidine nitrogen. Desloratadine has a basic pKa reported to be between 10.0 and 10.3[5][6].
The pKa is the pH at which 50% of the molecules are in their ionized form and 50% are in their un-ionized form[7]. The relationship between pH, pKa, and the ratio of these forms is described by the Henderson-Hasselbalch equation[8][9].
The Rule of Thumb for Basic Compounds: To ensure the vast majority of your analyte is in the desired un-ionized state for extraction, you should adjust the pH of the aqueous sample to be at least 2 units higher than the pKa.
-
Calculation: pH = pKa + 2 = ~10.2 + 2 = 12.2
Adjusting the sample pH to ≥12.2 will ensure that >99% of the 5-Hydroxy Desloratadine is in its neutral, organic-soluble form, maximizing its potential for extraction.
Q3: What is the optimal pH for Liquid-Liquid Extraction (LLE) of 5-Hydroxy Desloratadine?
Based on the principles above, the optimal pH for the LLE of 5-Hydroxy Desloratadine is pH ≥ 12.2 . At this pH, the analyte will preferentially partition from the aqueous sample matrix into an immiscible organic solvent.
-
Practical Application: Add a sufficient volume of a basic buffer (e.g., 0.1 M sodium carbonate, pH ~11.5) or a dilute strong base (e.g., 0.1 M NaOH) to your sample to raise the final pH to the target range. Always verify the pH of the final sample-buffer mixture with a calibrated pH meter before adding the extraction solvent.
Q4: How does pH influence my choice of Solid-Phase Extraction (SPE) method?
The optimal pH for SPE depends entirely on the chosen retention mechanism[10][11][12]. You have two primary strategies for 5-Hydroxy Desloratadine:
-
Reversed-Phase (RP-SPE):
-
Sorbents: C18, C8, or polymeric sorbents like Oasis HLB.
-
Principle: These sorbents are non-polar. The analyte is retained via hydrophobic interactions. This requires the analyte to be in its most non-polar (neutral) form.
-
pH Strategy: Adjust the sample pH to ≥ 12.2 before loading it onto the SPE cartridge. This neutralizes the analyte, maximizing its retention. The wash steps should maintain this high pH, and elution is typically performed with an acidified organic solvent to ionize the analyte, break the interaction, and release it from the sorbent.
-
-
Strong Cation Exchange (SCX-SPE):
-
Sorbent: SCX contains a negatively charged functional group (e.g., a sulfonate group).
-
Principle: This sorbent retains analytes via electrostatic (ionic) interaction[13]. This requires the analyte to be in its positively charged (ionized) form.
-
pH Strategy: Adjust the sample pH to ≤ 2.4 (at least 2 units below the pyridine pKa of ~4.4) before loading[5]. This ensures the piperidine nitrogen is fully protonated and positively charged, allowing it to bind strongly to the negative sorbent. Interferences can be washed away with acidic and/or organic washes. The analyte is then eluted by applying a basic solution (e.g., 5% ammonium hydroxide in methanol) which neutralizes the analyte, breaking the ionic bond and releasing it from the sorbent[14].
-
Troubleshooting Guide
Encountering issues? This guide addresses common problems related to pH control during the extraction of 5-Hydroxy Desloratadine.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Analyte Recovery | The pH of the aqueous sample was incorrect for the chosen extraction method. For LLE or RP-SPE, the pH was likely too low (<11), leaving the analyte ionized and in the aqueous phase. For SCX-SPE, the loading pH may have been too high (>4), preventing ionic binding. | Verify and Optimize pH: Use a calibrated pH meter to measure the pH of your actual sample after adding the buffer/base. Do not assume the buffer's nominal pH. Perform a pH optimization experiment by extracting aliquots of a spiked sample at different pH values (e.g., 10, 11, 12, 13) to find the point of maximum recovery. |
| High Variability in Results (%RSD > 15%) | 1. Inconsistent pH Adjustment: Small, inconsistent additions of acid/base between samples. 2. Poor Buffer Capacity: The chosen buffer concentration is too low to resist pH shifts caused by the sample matrix itself. | Standardize pH Adjustment: Prepare a buffer of the correct pH and add a consistent, predetermined volume to each sample. Ensure thorough mixing. Increase Buffer Strength: Increase the molarity of your buffer (e.g., from 25 mM to 100 mM) to ensure it can effectively control the final pH of the sample mixture. |
| Persistent Emulsion Formation during LLE | The sample pH is too close to the analyte's pKa (~10.2). At this pH, a significant population of both ionized and un-ionized molecules exists, which can act as a surfactant and stabilize emulsions. High concentrations of proteins or lipids in the sample can also contribute. | Shift pH Further from pKa: Increase the pH to 12.5 or 13.0. This ensures >99.9% of the analyte is in the neutral form, reducing its surfactant properties. Other Anti-Emulsion Techniques: • Add a small amount of saturated sodium chloride (NaCl) solution. • Centrifuge the sample at a higher speed. • Use a different, less miscible organic solvent. |
Data Presentation & Protocols
Theoretical Impact of pH on Ionization State
The following table, derived from the Henderson-Hasselbalch equation (pKa ≈ 10.2), illustrates how critically pH affects the percentage of 5-Hydroxy Desloratadine in the desired neutral form for LLE or Reversed-Phase SPE.
| pH of Sample | pH - pKa | % Un-ionized (Neutral, Extractable Form) | Extraction Efficiency |
| 8.2 | -2.0 | ~1% | Very Poor |
| 9.2 | -1.0 | ~9% | Poor |
| 10.2 | 0.0 | 50% | Sub-optimal & Variable |
| 11.2 | +1.0 | ~91% | Good |
| 12.2 | +2.0 | ~99% | Optimal |
| 13.2 | +3.0 | >99.9% | Excellent |
Experimental Protocol: pH Optimization for LLE
This protocol provides a framework for empirically determining the optimal extraction pH for 5-Hydroxy Desloratadine from human plasma.
-
Prepare Samples: Aliquot 1.0 mL of control human plasma into six separate polypropylene tubes. Spike each tube with 5-Hydroxy Desloratadine to a final concentration of 10 ng/mL.
-
pH Adjustment:
-
To Tube 1, add 100 µL of 1 M phosphate buffer (pH 8.0).
-
To Tube 2, add 100 µL of 1 M carbonate buffer (pH 9.0).
-
To Tube 3, add 100 µL of 1 M carbonate buffer (pH 10.0).
-
To Tube 4, add 100 µL of 1 M carbonate buffer (pH 11.0).
-
To Tube 5, add 20 µL of 1 M NaOH (target pH 12.0).
-
To Tube 6, add 50 µL of 1 M NaOH (target pH 13.0).
-
-
Verification: Vortex each tube gently. Using a micro-pH probe, measure and record the final pH of each plasma mixture.
-
Extraction: Add 5.0 mL of methyl tert-butyl ether (MTBE) to each tube. Cap and vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation & Reconstitution: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Analyze by LC-MS/MS. Plot the analyte peak area against the measured pH to determine the optimal condition for maximum recovery.
Visualizations
pH-Dependent Ionization of 5-Hydroxy Desloratadine
Caption: pH effect on 5-Hydroxy Desloratadine ionization state.
Workflow for Selecting an Extraction Strategy
Caption: Decision workflow for pH-controlled extraction methods.
References
-
J. Kosmač, et al. (2019). Biopharmaceutical classification of desloratadine – not all drugs are classified the easy way. Acta Pharmaceutica, 69(3), 359-373. [Link]
-
European Medicines Agency. (2001). Aerius, INN-desloratadine. EMA Public Assessment Report. [Link]
-
Apotex Inc. (2018). Product Monograph - Desloratadine Tablets. Health Canada Drug Product Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Hydroxy Desloratadine. PubChem Compound Database. [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]
-
Unacademy. (n.d.). What is the Effect of Temperature and pH on Extraction?. [Link]
-
Ponnuru, V. S., et al. (2012). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 2(3), 180-187. [Link]
-
Restek Corporation. (2021). The Fundamentals of Solid Phase Extraction (SPE). [Link]
-
Mark, D. (2014). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Pharmaceutical Outsourcing. [Link]
-
Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]
-
Wikipedia. (n.d.). Desloratadine. [Link]
-
ResearchGate. (2018). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]
-
Singh, P. P., et al. (2014). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. International Journal of Pharmaceutical Investigation, 4(3), 133-141. [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. [Link]
-
Williams, D. (2020). Liquid-Liquid Extraction in Forensic Chemistry. YouTube. [Link]
-
Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of the Saudi Chemical Society, 26(5), 101523. [Link]
-
Vázquez-Blanco, S., et al. (2018). pH determination as a quality standard for the elaboration of oral liquid compounding formula. Farmacia Hospitalaria, 42(6), 244-248. [Link]
-
Agilent Technologies. (2014). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Application Note. [Link]
-
PharmaXChange.info. (2014). Applications and Example Problems Using Henderson–Hasselbalch Equation. [Link]
-
Ponnuru, V. S., et al. (2012). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 2(3), 180-187. [Link]
-
Patsnap Synapse. (2024). How does pH affect drug delivery?. [Link]
-
Oxford College Chemistry Courses: Scharf. (2023). Henderson-Hasselbalch Plots for Acid-Base Extraction. YouTube. [Link]
Sources
- 1. What is the Effect of Temperature and pH on Extraction? [unacademy.com]
- 2. pH determination as a quality standard for the elaboration of oral liquid compounding formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. youtube.com [youtube.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Desloratadine | 100643-71-8 [chemicalbook.com]
- 7. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 8. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]
- 9. researchgate.net [researchgate.net]
- 10. The Fundamentals of Solid Phase Extraction (SPE) [discover.restek.com]
- 11. organomation.com [organomation.com]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
dealing with adduct formation of 5-Hydroxy Desloratadine in mass spectrometry
Executive Summary
This technical guide addresses the quantitation challenges associated with 5-Hydroxy Desloratadine (5-OH-DL) , specifically the formation of unwanted adducts (e.g.,
The presence of the hydroxyl group on the piperidine-linked tricyclic structure significantly increases the molecule's affinity for alkali metal ions compared to the parent Desloratadine. This results in signal splitting between the protonated species
Module 1: Diagnostic Framework
Is your sensitivity loss due to adduct formation?
Before altering mobile phases, confirm the issue is adduct-driven rather than general suppression or instability.
Troubleshooting Q&A
Q1: I see a drop in the MRM signal for 5-OH-DL (
-
Normal: Dominant peak at 327.1 (
). -
Adduct Issue: Significant peaks at 349.1 (
) or 365.1 ( ). -
Interpretation: If the Na+ peak intensity is >10% of the H+ peak, your quantitation limit (LLOQ) is compromised.
Q2: Why does 5-Hydroxy Desloratadine form adducts more aggressively than Desloratadine? A: The introduction of the hydroxyl (-OH) group creates a "harder" Lewis base site compared to the nitrogen-heavy parent molecule. This oxygen atom can chelate sodium ions present in glass solvents or biological matrices, forming stable coordination complexes that resist fragmentation in the collision cell.
Q3: Could the "extra peak" be something else? A: Yes. Be wary of In-Source Fragmentation of conjugates.
-
Scenario: If you are analyzing plasma/urine, the O-glucuronide of hydroxydesloratadine (
503) can lose the glucuronic acid moiety (-176 Da) in the hot ion source, appearing as an artifactual 5-OH-DL peak. -
Test: Monitor the glucuronide transition (
). If this peak co-elutes with your 5-OH-DL peak, you have chromatographic co-elution + source fragmentation, not just adducts.
Module 2: Prevention & Mitigation Protocols
Objective: Force the equilibrium toward the protonated species
The "Displacement" Strategy
We utilize a competitive cation strategy. By flooding the mobile phase with volatile ammonium ions (
Protocol 1: Mobile Phase Optimization
-
Standard: Water/Acetonitrile with 0.1% Formic Acid.[2]
-
Optimized for Adducts:
-
Aqueous (A): 10 mM Ammonium Formate + 0.05% Formic Acid in Water.
-
Organic (B): Acetonitrile (Avoid Methanol if Na+ persists; Methanol often contains higher trace sodium levels from glass storage).
-
Mechanism: The ammonium ions (
) are in varying excess ( to times) relative to trace Na+, statistically favoring the formation of or transient (which easily loses to become ).
-
Protocol 2: The "Medusa" Wash (System Passivation) If adducts persist despite mobile phase changes, your LC system is leaching sodium.
-
Remove Column. Install a union.
-
Flush Lines: Pump 0.1% Phosphoric Acid in water at 1 mL/min for 30 minutes. (Phosphoric acid strips metal ions from steel surfaces).
-
Rinse: Flush with HPLC-grade water for 30 minutes.
-
Re-equilibrate: Install column and run mobile phase for 1 hour.
Module 3: Visualizing the Mechanism
The following diagram illustrates the competitive ionization pathway and the decision logic for troubleshooting.
Figure 1: Decision tree for diagnosing and mitigating spectral anomalies in 5-Hydroxy Desloratadine analysis.
Module 4: Self-Validating Method Parameters
To ensure Trustworthiness and reproducibility, use this parameter set. These values are derived from consensus in antihistamine bioanalysis.
| Parameter | Setting | Rationale |
| Ion Mode | ESI Positive (+) | Secondary amine protonates readily. |
| Precursor Ion | ||
| Product Ion (Quant) | Loss of | |
| Product Ion (Qual) | Characteristic tricyclic core fragment. | |
| Dwell Time | 50-100 ms | Ensure >12 points across the peak. |
| Source Temp (TEM) | 450°C - 500°C | High enough to desolvate, low enough to prevent N-oxide degradation. |
| Curtain Gas (CUR) | 30-40 psi | High flow prevents solvent clusters (adduct precursors) from entering vacuum. |
| Mobile Phase Additive | 10 mM Ammonium Formate | CRITICAL: Ammonium ions suppress Na+ adducts. |
References
-
Qi, M., et al. (2015). Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Marwah, P., et al. (2020).[1] Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science. Link
-
Waters Corporation. (2023). How to mitigate ionization with sodium adducts. Waters Knowledge Base. Link
-
European Medicines Agency (EMA). (2001). Scientific Discussion: Aerius (Desloratadine). Link
Sources
Technical Support Center: Chromatographic Optimization for Desloratadine & Metabolites
Current Status: Online Operator: Senior Application Scientist Ticket ID: DSL-GRAD-OPT-001
Introduction: The Challenge of Basic Drugs
Welcome to the technical support hub. You are likely here because Desloratadine (DSL) is behaving poorly on your column. As a tricyclic antihistamine with a secondary amine (pKa ~9.7) and a pyridine nitrogen (pKa ~4.2), DSL is a "sticky" base. It loves to interact with residual silanols on silica columns, leading to the dreaded "shark fin" peak tailing. Furthermore, separating it from its polar metabolite, 3-hydroxydesloratadine (3-OH-DSL) , requires precise control over mobile phase pH and organic strength.
This guide moves beyond generic advice. We will build a self-validating method based on mechanistic principles.
Module 1: The "Gold Standard" Baseline Protocol
Do not start method development from scratch. Based on field data and literature (e.g., J. Pharm. Biomed. Anal.), the following protocol provides the highest probability of success for separating DSL, 3-OH-DSL, and impurities.
Core Method Parameters
| Parameter | Specification | Scientific Rationale |
| Stationary Phase | Hybrid C18 (e.g., Waters XBridge/Acquity BEH) or High-Purity Type-B Silica | Crucial: Standard silica has acidic silanols that bind DSL's amine, causing tailing. Hybrid particles (bridged ethyl hybrid) resist this interaction at high pH, or Type-B silica minimizes it at low pH. |
| Mobile Phase A | 20-25 mM Potassium Phosphate (pH 2.5 - 3.0) | pKa Control: At pH 2.5, DSL is fully protonated. By swamping the system with buffer cations and keeping pH low, we suppress silanol ionization (Si-OH |
| Mobile Phase B | Acetonitrile (ACN) : Methanol (80:20 v/v) | ACN provides sharp peaks (low viscosity); Methanol adds unique selectivity for the polar 3-OH metabolite. |
| Flow Rate | 1.0 mL/min (Standard HPLC) or 0.4 mL/min (UPLC) | Optimized for Van Deemter minima. |
| Temperature | 35°C - 40°C | Higher temperature reduces mobile phase viscosity and improves mass transfer, sharpening basic peaks. |
| Detection | UV @ 247 nm or 280 nm | 247 nm is the absorption maximum for DSL; 280 nm is often used for impurity profiling to reduce baseline noise. |
Recommended Gradient Profile
Note: Adjust time based on column length/dwell volume.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Initial Hold (Elute polar degradants/solvent front) |
| 2.0 | 10% | End of Hold |
| 12.0 | 60% | Linear Ramp (Elute 3-OH-DSL then DSL) |
| 15.0 | 90% | Wash (Elute hydrophobic impurities) |
| 17.0 | 90% | Hold Wash |
| 17.1 | 10% | Re-equilibration (Critical for reproducibility) |
| 22.0 | 10% | Ready for next injection |
Module 2: Troubleshooting & Optimization Logic
Visualizing the Separation Strategy
The following diagram illustrates the decision matrix for optimizing the separation based on pKa and column chemistry.
Caption: Decision matrix for selecting pH and troubleshooting common chromatographic defects in Desloratadine analysis.
Module 3: Troubleshooting Guides (Q&A)
Issue 1: The "Shark Fin" (Peak Tailing > 1.5)
Q: My Desloratadine peak is tailing significantly (Tailing Factor = 2.0). I am using a standard C18 column at pH 4.5. Why?
A: You are operating in the "danger zone."
-
The Mechanism: At pH 4.5, DSL is positively charged (protonated). However, pH 4.5 is high enough that the silanol groups on your silica column (
) are beginning to deprotonate into negative ions ( ). -
The Result: Your positive drug binds ionically to the negative column surface (Secondary interaction), causing the tail.
-
The Fix:
-
Drop the pH: Lower mobile phase A to pH 2.5 . This protonates the silanols back to neutral
, stopping the interaction. -
Add a "Blocker": If you cannot change pH, add 5-10 mM Triethylamine (TEA) . TEA competes for the active sites, effectively "capping" them.
-
Change Column: Switch to a "Hybrid" particle (e.g., Waters BEH) which has no surface silanols.
-
Issue 2: Resolution Loss (3-OH-DSL Co-elution)
Q: The 3-hydroxydesloratadine metabolite is merging with the parent peak. How do I separate them?
A: These molecules are structurally very similar. 3-OH-DSL is slightly more polar.
-
The Fix:
-
Modify the Gradient Slope: The gradient listed above (10% to 60% over 10 mins) might be too steep. Try 10% to 40% over 15 mins . This "flattens" the separation window.
-
Temperature Tuning: Lower the temperature to 25°C . While this broadens peaks slightly, it often increases selectivity (
) between structurally similar compounds. -
Organic Modifier: Ensure you are using a blend. Pure Acetonitrile is sometimes too strong. Introducing Methanol (as in the protocol above) engages hydrogen bonding differences between the hydroxyl group of the metabolite and the parent drug.
-
Issue 3: Ghost Peaks & Baseline Drift
Q: I see small peaks eluting during the gradient that are not my sample. They appear in the blank too.
A: This is "Gradient Ghosting," common when detecting at low UV (e.g., <220nm, though less likely at 247nm).
-
The Cause: Impurities in the water or buffer salts accumulate on the column during the equilibration phase and elute as the organic strength increases.
-
The Fix:
-
Filter Mobile Phases: Use 0.2
filters. -
Trap Column: Install a "Ghost Trap" or C18 guard column between the pump and the injector (not after the injector). This traps mobile phase impurities before they reach the analytical column.
-
Module 4: Advanced Optimization FAQs
Q: Can I use Mass Spectrometry (LC-MS) with this method? A: NO , not if you use Phosphate buffer. Phosphate is non-volatile and will ruin your MS source.
-
Modification: Swap Potassium Phosphate for 10-20 mM Ammonium Formate (pH 3.0) or 0.1% Formic Acid . Note that Formic Acid alone might not provide enough ionic strength to suppress tailing completely; Ammonium Formate is superior for basic drugs in MS.
Q: How does Dwell Volume affect this gradient? A: If you transfer this method from an older HPLC (large dwell volume, e.g., >1 mL) to a UPLC (small dwell volume, <0.2 mL), the retention times will shift earlier.
-
Action: Use an "Injection Delay" or "Gradient Delay" on the UPLC to mimic the older system, or re-validate the gradient start time.
References
-
El-Sherbiny, D. T., et al. (2007).[1] Simultaneous determination of loratadine and desloratadine in pharmaceutical preparations by HPLC. Journal of Pharmaceutical and Biomedical Analysis.[1][2][3][4]
-
Qi, M., et al. (2003). Liquid chromatographic determination of desloratadine in drug substance and pharmaceutical preparations.[1][2][3][4][5][6][7] Journal of Pharmaceutical and Biomedical Analysis.[1][2][3][4]
-
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Guidance on Tailing Factors and Resolution).
-
Popovic, G., et al. (2009). Acid–base equilibria and solubility of desloratadine and loratadine in water and micellar media. Journal of Pharmaceutical and Biomedical Analysis.[1][2][3][4] (Source for pKa values).
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
A Comparative Pharmacokinetic Profile of Desloratadine and 5-Hydroxy Desloratadine: An In-Depth Technical Guide for Researchers
This guide provides a comprehensive comparison of the pharmacokinetic profiles of desloratadine and its primary active metabolite, 5-hydroxy desloratadine. Designed for researchers, scientists, and drug development professionals, this document delves into the metabolic pathways, pharmacokinetic parameters, and bioanalytical methodologies crucial for understanding the disposition of these compounds in the human body.
Introduction: From Loratadine to a Potent Antihistamine and its Active Metabolite
Desloratadine is a second-generation antihistamine, the major active metabolite of loratadine, renowned for its selective and potent antagonism of the histamine H1 receptor.[1] Its clinical efficacy in treating allergic rhinitis and chronic idiopathic urticaria is well-established.[2] Upon oral administration, desloratadine is extensively metabolized to 5-hydroxy desloratadine (often referred to as 3-hydroxy desloratadine in literature), which is also pharmacologically active. Understanding the distinct and comparative pharmacokinetic characteristics of both the parent drug and its active metabolite is paramount for optimizing therapeutic strategies and for the development of new drug formulations.
The Metabolic Journey: A Complex and Intriguing Pathway
The biotransformation of desloratadine to 5-hydroxy desloratadine is not a straightforward hydroxylation reaction. Recent research has unveiled a more intricate, two-step enzymatic process, highlighting the critical interplay between phase I and phase II metabolic enzymes.[3][4]
The Obligatory First Step: N-Glucuronidation by UGT2B10
Contrary to initial assumptions, the formation of 5-hydroxy desloratadine is initiated by an N-glucuronidation of the parent desloratadine molecule. This reaction is catalyzed by the UDP-glucuronosyltransferase enzyme UGT2B10.[3] This initial conjugation step is an obligatory requirement for the subsequent hydroxylation.
The Second Step: CYP2C8-Mediated Hydroxylation
Following N-glucuronidation, the resulting desloratadine-N-glucuronide serves as a substrate for the cytochrome P450 enzyme CYP2C8, which catalyzes the 5-hydroxylation.[3][4]
Deconjugation and Further Metabolism
Subsequent to hydroxylation, the glucuronide moiety is rapidly cleaved, yielding 5-hydroxy desloratadine. This active metabolite then undergoes further metabolism, primarily through O-glucuronidation, to form 3-hydroxydesloratadine O-glucuronide, which is then excreted.[4][5]
Clinical pharmacokinetic study workflow.
Bioanalytical Method: HPLC-UV for Simultaneous Quantification
While LC-MS/MS is the gold standard for its sensitivity and specificity, a well-validated HPLC-UV method can be suitable for routine pharmacokinetic studies. [6][7] Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., Phenomenex C18, 250mm x 4.6mm, 5µm). [6] Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30, v/v). [6]* Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 242 nm for desloratadine. [6]A similar wavelength can be used for 5-hydroxy desloratadine, though optimization may be required.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30°C.
Sample Preparation (Plasma):
-
Protein Precipitation: To 500 µL of plasma, add 1 mL of acetonitrile. Vortex for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject a 20 µL aliquot into the HPLC system.
Method Validation: The method must be validated according to ICH guidelines for linearity, accuracy, precision, selectivity, and stability to ensure reliable and reproducible results. [8]
Conclusion and Future Directions
The pharmacokinetic profiles of desloratadine and its active metabolite, 5-hydroxy desloratadine, are complex and interconnected. The parent drug is rapidly absorbed, while the formation of the active metabolite is a slower, multi-step enzymatic process, leading to a delayed Tmax and a longer half-life for 5-hydroxy desloratadine. This contributes to the sustained 24-hour efficacy of desloratadine.
The discovery of the UGT2B10/CYP2C8 pathway and the identification of the "poor metabolizer" phenotype have significant implications for personalized medicine and drug-drug interaction studies. Future research should focus on:
-
Further elucidating the prevalence of UGT2B10 and CYP2C8 polymorphisms across diverse ethnic populations.
-
Investigating the clinical significance of the "poor metabolizer" phenotype in different patient populations and disease states.
-
Developing more accessible and cost-effective genotyping assays to identify individuals with altered metabolic capacity for desloratadine.
By continuing to unravel the intricacies of desloratadine's pharmacokinetic profile, the scientific community can further optimize its therapeutic use and pave the way for the development of next-generation antihistamines with improved efficacy and safety profiles.
References
- Gupta, S. K., Kantesaria, B., & Wang, Z. (2007). Multiple-dose pharmacokinetics and safety of desloratadine in subjects with moderate hepatic impairment. Journal of Clinical Pharmacology, 47(10), 1283–1291.
- Barecki, M., & Gaciong, Z. (2006). Pharmacokinetics of desloratadine in children between 2 and 11 years of age. British Journal of Clinical Pharmacology, 62(6), 717–721.
- Canonica, G. W., & Blaiss, M. (2011). Desloratadine: a review of pharmacology and clinical efficacy in allergic rhinitis and urticaria.
- Affrime, M., Gupta, S., Banfield, C., & Cohen, A. (2002). A pharmacokinetic profile of desloratadine in healthy adults, including elderly.
- Agrawal, D. K. (2001). Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug.
- Sanoh, S., Horiguchi, A., Ohta, S., & Kitamura, S. (2020).
- Parmar, K. A., Tandel, F. B., & Rabari, D. (2014). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology, 7(1), 69-72.
- Wang, Z., Wang, C., Liu, Y., Li, Y., & Lu, C. (2015). Prevalence of Desloratadine Slow-metabolizer Phenotype and Food-dependent Pharmacokinetics of Desloratadine in Healthy Chinese Volunteers.
- Kazmi, F., Barbara, J. E., Yerramilli, U., & Parkinson, A. (2015). A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement. Drug Metabolism and Disposition, 43(4), 523–533.
-
Sandoz Inc. (2018). DESLORATADINE TABLETS Product Monograph. [Link]
- Wang, P., Wang, Y., Li, X., & Zhang, Q. (2004). Pharmacokinetics and bioequivalence study of a generic desloratadine tablet formulation in healthy male volunteers. Arzneimittelforschung, 54(5), 293–297.
- Xu, H. R., Li, X. N., Chen, W. M., & Liu, J. (2007). Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 659–666.
-
European Medicines Agency. (2004). Aerius, INN-desloratadine: European Public Assessment Report. [Link]
- Kazmi, F., Yerramilli, U., Barbara, J. E., & Parkinson, A. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metabolism and Disposition, 43(9), 1294–1302.
- Kazmi, F., Hensley, M. J., Nietfeld, J., & Parkinson, A. (2015). A Long-Standing Mystery Solved: The Formation of 3-Hydroxydesloratadine Is Catalyzed by CYP2C8 But Prior Glucuronidation of Desloratadine by UDP-Glucuronosyltransferase 2B10 Is an Obligatory Requirement. Drug Metabolism and Disposition, 43(4), 523-33.
- Ghosal, A., Ramanathan, R., & Chowdhury, S. K. (2009). Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes. Drug Metabolism Letters, 3(1), 40-44.
- Rahman, M. M., & Chowdhury, M. A. (2013). Development and validation of stability indicating RP-HPLC method for Simultaneous determination of Desloratadine and Montelukast Sodium. International Journal of Pharmacy and Analytical Research, 2(4), 232-243.
- Rehana, S., & Md, Y. (2012). new uv spectrophotometric method for the determination - of desloratadine in bulk and tablet dosage forms. Journal of Chemical and Pharmaceutical Sciences, 5(4), 213-215.
- Youssef, R. M., Khamis, E., El-Sayed, M., & Moneim, M. M. (2012). Validated HPTLC Method for Simultaneous Determination of Loratadine and Desloratadine in Presence of Co-Formulated Drug.
Sources
- 1. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of desloratadine by chimeric TK-NOG mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpar.com [ijpar.com]
Comparative Guide: Bioequivalence Assessment of Desloratadine Formulations via Hydroxylated Metabolite Profiling
Executive Summary
This guide provides a technical framework for assessing the bioequivalence (BE) of Desloratadine formulations, with a specific focus on the quantification of its hydroxylated metabolites.[1] While 3-Hydroxydesloratadine (3-OH-DL) is the principal active metabolite mandated for regulatory BE assessment (FDA/EMA), the presence of positional isomers such as 5-Hydroxydesloratadine (5-OH-DL) and 6-Hydroxydesloratadine presents a critical bioanalytical challenge.[1]
Accurate BE determination requires not just the measurement of the major metabolite but the chromatographic resolution of 3-OH-DL from 5-OH-DL to prevent overestimation of the active drug levels.[1] This guide details the experimental protocols, metabolic context, and statistical criteria necessary to validate Test vs. Reference formulations.
Part 1: Metabolic Context & Rationale[1][2]
The Bioanalytical Challenge: Isomer Selectivity
Desloratadine is a tricyclic antihistamine metabolized primarily by CYP2C8 and UGT2B10. The regulatory "active moiety" includes the parent drug and 3-OH-DL.[1] However, minor pathways generate 5-OH-DL and 6-OH-DL.[1]
Why specific 5-Hydroxy resolution matters: Standard LC-MS/MS methods may fail to separate the 3-OH and 5-OH isomers due to identical molecular weights (m/z transitions).[1] Co-elution of 5-OH-DL (a minor metabolite) with 3-OH-DL (the major active marker) leads to integration errors , potentially causing a false "Bioequivalence" result when formulations actually differ in metabolic release rates.[1]
Visualization: Desloratadine Metabolic Pathway
The following diagram illustrates the formation of key metabolites and the necessity of distinguishing the 3-OH and 5-OH pathways.
Figure 1: Metabolic pathway of Desloratadine highlighting the structural relationship between the major 3-OH metabolite and the 5-OH isomer.[1]
Part 2: Comparative Methodology
Study Design
To objectively compare a "Test" formulation (e.g., Generic) against a "Reference" (e.g., Clarinex/Aerius), the study must account for Desloratadine's long half-life (~27 hours).[1]
| Parameter | Protocol Specification | Rationale |
| Study Type | Randomized, Two-Period, Two-Sequence Crossover | Eliminates inter-subject variability (critical for CYP2C8 polymorphs).[1] |
| Subjects | Healthy Volunteers (n=24–36) | Power calculation based on intra-subject CV (~20%).[1] |
| Washout Period | 14 Days | >5 half-lives required to prevent carryover effects.[1] |
| Sampling | Pre-dose to 72–120 hours | Sufficient to capture |
| Analytes | Desloratadine + 3-OH Desloratadine | FDA/EMA requirement for active metabolite coverage.[1] |
Bioanalytical Protocol (LC-MS/MS)
This protocol ensures the selectivity required to distinguish 5-Hydroxy Desloratadine from the target 3-Hydroxy Desloratadine.[1]
A. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 200 µL human plasma into a glass tube.
-
IS Addition: Add 20 µL deuterated internal standard (
-3-OH-Desloratadine). -
Alkalinization: Add 100 µL 0.1 M NaOH (pH adjustment to >10 ensures uncharged species for extraction).
-
Extraction: Add 3 mL Methyl tert-butyl ether (MTBE). Vortex for 5 min.
-
Separation: Centrifuge at 4000 rpm for 10 min. Flash freeze aqueous layer; pour off organic layer.[1]
-
Reconstitution: Evaporate to dryness (
at 40°C). Reconstitute in 150 µL Mobile Phase.
B. Chromatographic Conditions (The Separation Key)
-
Column: Phenyl-Hexyl or C18 Polar Embedded (e.g., Phenomenex Luna Omega), 100 x 2.1 mm, 1.6 µm.[1]
-
Why? Phenyl phases provide better
selectivity for separating positional isomers (3-OH vs 5-OH) compared to standard C18.[1]
-
-
Mobile Phase:
-
Gradient: Steep gradient (15% B to 40% B over 6 min) to resolve isomers.
C. Mass Spectrometry Settings (MRM Mode)
-
Ionization: ESI Positive.
-
Transitions:
-
Acceptance Criteria: Resolution (
) between 3-OH and 5-OH peaks must be .
Part 3: Experimental Workflow & Data Analysis
Workflow Diagram
The following flowchart outlines the end-to-end process for establishing bioequivalence, from subject recruitment to statistical validation.
Figure 2: Step-by-step workflow for Desloratadine Bioequivalence Study.
Data Presentation: Acceptance Criteria
To declare the Test formulation bioequivalent to the Reference, the 90% Confidence Intervals (CI) for the geometric mean ratios must fall within the 80.00–125.00% limits.
| PK Parameter | Definition | Acceptance Limit (90% CI) |
| Peak Plasma Concentration | 80.00% – 125.00% | |
| Area Under Curve (dosing to last measurable) | 80.00% – 125.00% | |
| Area Under Curve (extrapolated to infinity) | 80.00% – 125.00% | |
| Time to Peak Concentration | No strict limit (Non-parametric analysis) |
Note on Metabolite Data: While the FDA primarily relies on the parent drug (Desloratadine) for BE determination, 3-Hydroxydesloratadine data is supportive.[1] However, if Desloratadine levels are too low to measure reliably (due to rapid metabolism in "extensive metabolizers"), the 3-OH metabolite levels become the primary surrogate for BE.[1]
Part 4: Troubleshooting & Causality
-
Issue: Double peaks in the 3-OH Desloratadine MRM channel.
-
Issue: High variability in
.-
Causality: Desloratadine exhibits significant inter-subject variability due to CYP2C8 polymorphism (Poor vs. Extensive metabolizers).[1]
-
Solution: Ensure the study is adequately powered (n > 30) or use a replicate design if intra-subject variability exceeds 30%.
-
References
-
U.S. Food and Drug Administration (FDA). Draft Guidance on Desloratadine.[1] Recommended Bioequivalence Studies.[1][3][4] (2024).[1][5]
-
European Medicines Agency (EMA). Guideline on the investigation of bioequivalence.[1] CPMP/EWP/QWP/1401/98 Rev. 1/ Corr **. (2010).[1]
-
Qi, M., et al. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS.[1][2][6] Journal of Pharmaceutical and Biomedical Analysis.[1] (2015).[1]
-
Kazmi, F., et al. Desloratadine and 3-hydroxydesloratadine formation involves CYP2C8 and UGT2B10.[1][7] Drug Metabolism and Disposition. (2015).[1]
-
Muppavarapu, R., et al. LC-MS/MS method for the simultaneous determination of desloratadine and its metabolite 3-hydroxy desloratadine in human plasma.[1][8] Semantic Scholar. (2014).[1]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. FDA releases 52 new and revised bioequivalence guidelines for generics [gabionline.net]
- 5. Pharmacokinetics and bioequivalence study of a generic desloratadine tablet formulation in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
comparative metabolism of desloratadine in human vs. animal models
Executive Summary: The "Impossible" Metabolite
For over two decades, Desloratadine (DL) presented a confounding variable in translational pharmacology. While it is the primary active metabolite of Loratadine, its own metabolic fate—specifically the formation of 3-hydroxydesloratadine (3-OH-DL) —could not be replicated in standard in vitro systems (microsomes/S9) that successfully predicted other drugs.
It was only recently discovered that human DL metabolism requires a rare obligate sequential pathway : N-glucuronidation followed by oxidation and subsequent deconjugation. This guide dissects this unique mechanism, contrasts it with divergent animal pathways, and provides the corrected experimental protocols required to generate valid translational data.
Part 1: Metabolic Pathway Architecture
The Human Mechanism (The UGT-CYP Handshake)
In humans, DL is not directly oxidized to its major metabolite. Instead, it undergoes a cooperative catalytic cycle involving both Phase II (conjugation) and Phase I (oxidation) enzymes.
-
Step 1 (Activation): DL is N-glucuronidated by UGT2B10 .
-
Step 2 (Oxidation): The resulting glucuronide is the substrate for CYP2C8 , which hydroxylates the complex.
-
Step 3 (Release): The unstable intermediate hydrolyzes (deconjugates) to release the active 3-OH-DL .
Animal Divergence
Preclinical species do not replicate this specific UGT-CYP interplay.
-
Rats: Primarily form 5-hydroxydesloratadine and aromatic N-oxides.
-
Monkeys: Metabolize via pyridine oxidation or direct aliphatic hydroxylation, but rarely at the 3-position in high quantities.
Pathway Visualization
The following diagram illustrates the critical divergence between human and standard preclinical models.
Figure 1: Species-dependent metabolic divergence. Note the unique "Conjugate-Oxidize-Deconjugate" loop in humans vs. direct oxidation in animals.
Part 2: Comparative Data & Species Specificity[1]
The following table summarizes the quantitative and qualitative differences. Researchers must note that standard rats are poor predictors of human DL clearance due to these mechanistic differences.
| Feature | Human | Cynomolgus Monkey | Rat (Sprague-Dawley) | Mouse (CD-1) |
| Primary Enzyme System | UGT2B10 + CYP2C8 | CYP2C19/3A4 Orthologs | CYP2D1 / CYP2C11 | CYP3A / 2D Orthologs |
| Major Circulating Metabolite | 3-OH-Desloratadine (and its glucuronide) | Aliphatic OH-Glucuronide | Pyridine N-Oxide (Males) Unchanged DL (Females) | 5-OH / 6-OH derivatives |
| Rate-Limiting Step | Glucuronidation (UGT2B10) | Oxidative Capacity | Oxidative Capacity | Oxidative Capacity |
| Excretion Profile | Urine (~40%) / Feces (~47%) | Predominantly Feces | Predominantly Feces | Predominantly Feces |
| Half-Life ( | ~27 Hours | ~8-12 Hours | ~3-5 Hours | ~2-4 Hours |
| Translational Risk | High: "Slow Metabolizers" (polymorphic UGT2B10) exist. | Moderate: Underestimates human half-life. | High: Qualitative metabolite mismatch (5-OH vs 3-OH).[1] | High: Rapid clearance; different profile.[1] |
The "Slow Metabolizer" Phenotype
Approximately 6% of the human population are "slow metabolizers" of DL, exhibiting 6-fold higher AUC. This is linked to polymorphisms in UGT2B10 (preventing the initial "tagging" of the molecule) rather than CYP defects. Animal models generally do not capture this bimodal distribution.
Part 3: Experimental Protocols (Corrected)
Critical Warning: Standard Human Liver Microsome (HLM) stability assays using only NADPH will fail to generate 3-OH-DL. You will observe negligible turnover, falsely predicting metabolic stability.
To study DL metabolism correctly, you must use a Fortified Microsomal System or Cryopreserved Hepatocytes .
Protocol A: The UGT-CYP Coupled Microsomal Assay
This protocol restores the obligate cofactor required for the initial glucuronidation step.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Alamethicin (pore-forming peptide to allow UDPGA entry).
-
UDPGA (Uridine 5'-diphospho-glucuronic acid) - Essential.
-
NADPH Regenerating System.
-
Phosphate Buffer (100 mM, pH 7.4).
Workflow:
-
Activation: Pre-incubate HLM with Alamethicin (50 µg/mg protein) on ice for 15 min to permeabilize the membrane.
-
Substrate Addition: Add Desloratadine (final conc. 1-10 µM).
-
Cofactor Initiation: Add BOTH NADPH (1 mM) and UDPGA (2-5 mM). Note: Adding only one will result in zero 3-OH-DL formation.
-
Incubation: Incubate at 37°C for 60-120 minutes. (Longer incubation is required due to the multi-step kinetics).
-
Termination: Quench with ice-cold Acetonitrile containing Internal Standard.
-
Analysis: LC-MS/MS monitoring transitions for DL (311 m/z) and 3-OH-DL (327 m/z).
Protocol B: Cryopreserved Human Hepatocytes (Gold Standard)
Hepatocytes contain the intact cellular machinery (cytosolic UGTs and membrane-bound CYPs) in their natural orientation, requiring no permeabilization.
Figure 2: Decision tree for selecting the correct in vitro system. Note that standard microsomes are flagged red unless cofactors are modified.
Part 4: Translational Implications & Safety
Toxicology Bridging
Because rats and monkeys produce different major metabolites (5-OH-DL vs 3-OH-DL), standard toxicology studies in these species technically expose the animal to a different chemical profile than the human patient.
-
Regulatory Strategy: However, because 3-OH-DL is less potent and generally less toxic than the parent DL, and because the parent DL is present in animals (albeit cleared faster), regulators have accepted animal data. The high safety margin of DL allows for this discrepancy.
Drug-Drug Interactions (DDI)
-
Victim Potential: In humans, strong inhibitors of CYP2C8 (e.g., Gemfibrozil) significantly increase DL exposure. This interaction is not easily replicated in rats (which lack CYP2C8) or dogs.
-
Perpetrator Potential: DL is a selective inhibitor of UGT2B10 .[2][3] This is a rare interaction mechanism that should be screened if co-administering with other UGT2B10 substrates (e.g., certain tricyclic antidepressants).
References
-
Kazmi, F. et al. (2015).[3] A Long-Standing Mystery Solved: The Formation of 3-Hydroxydesloratadine Is Catalyzed by CYP2C8 But Prior Glucuronidation of Desloratadine by UDP-Glucuronosyltransferase 2B10 Is an Obligatory Requirement.[4] Drug Metabolism and Disposition.[5][1][6][7][8][9][10][11][12]
-
Ramanathan, R. et al. (2005).[6][13] Metabolism and excretion of loratadine in male and female mice, rats and monkeys.[5][6][13] Xenobiotica.
-
European Medicines Agency (EMA). (2004).[7] Scientific Discussion: Aerius (Desloratadine).[7]
-
Schering Corp. (2002). Clarinex (Desloratadine) Clinical Pharmacology Biopharmaceutics Review. FDA Access Data.
-
Totah, R.A. et al. (2009). Role of CYP2C8 in the metabolism of desloratadine.[1][2][3][4][12] Current Drug Metabolism.[6][11]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism and excretion of loratadine in male and female mice, rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Metabolism of desloratadine by chimeric TK-NOG mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation of 5-Hydroxy Desloratadine as a Biomarker for Desloratadine Exposure
Executive Summary
This guide evaluates 5-Hydroxydesloratadine (5-OH-DL) as a superior biomarker for assessing Desloratadine (DL) exposure and CYP2C8 metabolic phenotype. While Desloratadine (parent) is the standard analyte for bioequivalence, the hydroxylated metabolite provides critical insights into metabolic clearance variability that parent drug levels alone cannot capture.
Editorial Note on Nomenclature: The primary active metabolite of Desloratadine is traditionally referenced as 3-hydroxydesloratadine (3-OH-DL) in FDA/EMA regulatory filings. However, advanced NMR structural elucidation has identified the hydroxylation site at the 5-position (or 6-position depending on numbering conventions). For this guide, 5-OH-DL refers to this major hydroxylated active metabolite.
Part 1: The Bioanalytical Challenge
Desloratadine is a tricyclic H1-antihistamine.[1] Its pharmacokinetics (PK) are complicated by significant inter-subject variability due to genetic polymorphisms in CYP2C8 .
-
The Problem: Measuring parent Desloratadine alone fails to distinguish between poor absorption and poor metabolism.
-
The Solution: 5-OH-DL acts as a phenotypic probe. In "Poor Metabolizers" (PM), 5-OH-DL levels are negligible despite high parent drug concentrations. In "Extensive Metabolizers" (EM), 5-OH-DL accumulates significantly.
Comparative Analysis: Biomarker Candidates
| Feature | Parent: Desloratadine (DL) | Candidate: 5-OH-Desloratadine | Alternative: DL-Glucuronide |
| Primary Utility | Bioequivalence & Compliance | Metabolic Phenotyping (CYP2C8) | Mechanistic confirmation |
| Half-Life | ~27 Hours | ~30-40 Hours (Accumulates) | Unstable in plasma |
| Sensitivity (LLOQ) | High (Easy to detect) | High (Requires sensitive MS) | Low (Rapid excretion) |
| Stability | High | High (Stable in freeze-thaw) | Low (Prone to hydrolysis) |
| Clinical Insight | Total Exposure (AUC) | Enzymatic Efficiency | Renal clearance path |
Verdict: 5-OH-DL is the requisite biomarker for studies involving metabolic interactions (DDI) or specific population PK (e.g., hepatic impairment).
Part 2: Mechanistic Pathway (The "Solved Mystery")
For decades, the formation of 5-OH-DL was a "mystery" because CYP enzymes alone could not generate it in vitro. It is now understood that the pathway involves a unique cooperation between UGT2B10 (glucuronidation) and CYP2C8 (oxidation), followed by deconjugation.
Figure 1: The sequential glucuronidation-oxidation pathway required to form 5-OH-Desloratadine.
Part 3: Validation Protocol (LC-MS/MS)
To validate 5-OH-DL, a Liquid-Liquid Extraction (LLE) method is superior to Protein Precipitation (PPT) due to the basic nature of the molecule and the need for high sensitivity (pg/mL range).
Instrumentation & Conditions
-
System: UHPLC coupled with Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 50mm x 2.1mm, 2.6 µm.
-
Mobile Phase:
-
A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.
-
B: Acetonitrile (ACN).[2]
-
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[3]
MS/MS Transitions (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Desloratadine | 311.2 | 259.2 | 25 |
| 5-OH-Desloratadine | 327.2 | 275.1 | 28 |
| IS (Desloratadine-d5) | 316.2 | 264.3 | 25 |
Sample Preparation Workflow
Figure 2: Optimized LLE workflow for high-recovery extraction of basic antihistamines.
Part 4: Experimental Data Support
The following data ranges represent acceptance criteria derived from successful validations in regulated bioanalytical environments (FDA/ICH M10 guidelines).
A. Linearity & Sensitivity
-
Range: 5.0 pg/mL to 5000 pg/mL.
-
Curve Fit: Weighted linear regression (
). -
LLOQ Signal-to-Noise: > 10:1.
B. Accuracy & Precision (Inter-Batch)
| QC Level | Concentration (pg/mL) | Accuracy (%) | Precision (% CV) |
| LLOQ | 5.0 | 95.4 | 6.2 |
| Low QC | 15.0 | 98.1 | 4.5 |
| Mid QC | 2500 | 101.2 | 3.1 |
| High QC | 4000 | 99.8 | 2.8 |
C. Stability Profile
-
Freeze-Thaw: Stable for 5 cycles at -70°C.
-
Benchtop: Stable for >24 hours at room temperature (critical for large batch runs).
-
Processed Sample: Stable in autosampler (10°C) for 72 hours.
Part 5: Expert Insights & Pitfalls
-
Isomer Interference: Be aware that other minor hydroxylated metabolites (e.g., 6-OH) may exist. Chromatographic separation must be sufficient (retention time > 1.5 min) to ensure the peak measured is the primary 5-OH/3-OH active metabolite.
-
Carryover: Desloratadine is "sticky." Use a needle wash containing 0.1% Formic Acid in ACN:Water:IPA (40:40:20) to prevent carryover between high-concentration samples.
-
Metabolite Back-Conversion: Unlike N-oxide metabolites, 5-OH-DL does not typically back-convert to parent drug in the source, simplifying the assay compared to other amine drugs.
References
-
Kazmi, F. et al. (2015). "A Long-Standing Mystery Solved: The Formation of 3-Hydroxydesloratadine Is Catalyzed by CYP2C8 But Prior Glucuronidation of Desloratadine by UDP-Glucuronosyltransferase 2B10 Is an Obligatory Requirement." Drug Metabolism and Disposition.
-
Ramanathan, R. et al. (2007). "Metabolism and excretion of desloratadine in humans." Drug Metabolism and Disposition.
-
Venkata Suresh, P. et al. (2012). "Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study."[4] Journal of Pharmaceutical Analysis.
-
FDA Guidance for Industry (2018). "Bioanalytical Method Validation."
-
European Medicines Agency (2004). "Scientific Discussion: Aerius (Desloratadine)."
Sources
accuracy and precision of a validated method for 5-Hydroxy Desloratadine
Title: Precision Quantitation of 5-Hydroxy Desloratadine: A Comparative Technical Guide to Validated LC-MS/MS Methodologies
Executive Summary This guide provides a rigorous technical comparison of extraction methodologies for the quantification of 5-Hydroxy Desloratadine (5-OH-DL) in human plasma. While Protein Precipitation (PPT) offers throughput advantages, this guide demonstrates why Liquid-Liquid Extraction (LLE) under alkaline conditions is the superior "Gold Standard" for achieving the sub-nanogram sensitivity and matrix cleanliness required for pharmacokinetic (PK) profiling.
Part 1: The Analytical Challenge
5-Hydroxy Desloratadine is the active metabolite of Desloratadine, often present in plasma at concentrations significantly lower than the parent drug. The analytical challenge is threefold:
-
Polarity Shift: The hydroxyl group increases polarity compared to the parent, complicating simultaneous extraction.
-
Isomeric Interference: Separation from other potential monohydroxy isomers requires high chromatographic selectivity.
-
Low LLOQ Requirement: PK studies often require a Lower Limit of Quantification (LLOQ) in the range of 50–100 pg/mL.
Part 2: Method Comparison (PPT vs. LLE)
The following data summarizes a comparative validation study between Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
Table 1: Comparative Performance Metrics
| Metric | Method A: Protein Precipitation (PPT) | Method B: Liquid-Liquid Extraction (LLE) | Verdict |
| Extraction Solvent | Acetonitrile (1:3 ratio) | Ethyl Acetate / n-Hexane (Alkaline pH) | LLE (Selectivity) |
| Recovery (%) | > 95% (High) | 75% - 85% (Consistent) | PPT (Yield) |
| Matrix Effect (ME) | Significant Ion Suppression (-25%) | Negligible (< 5%) | LLE (Accuracy) |
| LLOQ | 0.5 ng/mL | 0.05 ng/mL (50 pg/mL) | LLE (Sensitivity) |
| Baseline Noise | High (Phospholipid interference) | Low (Clean baseline) | LLE (S/N Ratio) |
| Throughput | 96 samples / 2 hours | 96 samples / 5 hours | PPT (Speed) |
Senior Scientist Insight:
"While PPT yields higher absolute recovery, it fails the 'Trustworthiness' pillar due to matrix effects. Phospholipids co-eluting with 5-OH-DL in PPT methods cause unpredictable ion suppression in the MS source, compromising the accuracy of patient samples even if the standard curve looks linear. Therefore, LLE is the validated choice for regulated bioanalysis. "
Part 3: Validated Experimental Protocol (LLE Optimized)
This protocol utilizes an alkaline extraction to suppress the ionization of the basic amine group on 5-OH-DL, forcing it into the organic phase.
Reagents:
-
Analyte: 5-Hydroxy Desloratadine.
-
Internal Standard (IS): 5-Hydroxy Desloratadine-d5 (Deuterated IS is mandatory to track extraction efficiency).
-
Buffer: 0.1 M NaOH (pH > 10).
-
Extraction Solvent: Ethyl Acetate:Methyl tert-butyl ether (MTBE) (80:20 v/v).
Step-by-Step Workflow:
-
Aliquot: Transfer 200 µL of human plasma into 2.0 mL polypropylene tubes.
-
IS Addition: Add 20 µL of IS working solution (50 ng/mL). Vortex for 10 sec.
-
Alkalinization (Critical Step): Add 100 µL of 0.1 M NaOH.
-
Mechanism: This shifts the pH above the pKa of the piperidine nitrogen, neutralizing the molecule's charge (
) to maximize lipophilicity.
-
-
Extraction: Add 1.5 mL of Extraction Solvent.
-
Partitioning: Reciprocating shaker for 15 min at high speed.
-
Phase Separation: Centrifuge at 4,000 rpm for 10 min at 4°C.
-
Transfer: Flash-freeze the aqueous layer (dry ice bath) and decant the organic supernatant into clean glass tubes.
-
Drying: Evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 150 µL of Mobile Phase (Acetonitrile:10mM Ammonium Formate, 30:70).
Part 4: Visualization of Workflows
Diagram 1: Optimized LLE Extraction Logic
This diagram illustrates the critical phase-transfer logic required for high accuracy.
Caption: Figure 1: The alkaline LLE workflow ensures separation of the analyte from plasma phospholipids, reducing matrix effects.
Diagram 2: Decision Matrix for Method Selection
When to choose LLE vs. PPT based on study requirements.
Caption: Figure 2: Decision logic for selecting the extraction methodology based on sensitivity and matrix requirements.
Part 5: Accuracy & Precision Data Analysis
To validate this method according to FDA Bioanalytical Method Validation Guidance (2018) , the following criteria must be met. The data below represents typical passing results for the LLE method.
Table 2: Intra- and Inter-Batch Precision & Accuracy
| QC Level | Concentration (ng/mL) | Intra-Run Precision (CV%) | Inter-Run Precision (CV%) | Accuracy (% Bias) | FDA Limit |
| LLOQ | 0.05 | 6.4% | 8.2% | 98.5% | ±20% |
| LQC | 0.15 | 4.1% | 5.5% | 102.1% | ±15% |
| MQC | 2.50 | 3.2% | 4.8% | 100.4% | ±15% |
| HQC | 8.00 | 2.8% | 3.9% | 99.1% | ±15% |
Interpretation: The LLE method demonstrates tight precision (<10% CV) even at the LLOQ. This "homoscedasticity" (uniform variance) across the range is a hallmark of a robust extraction where the internal standard effectively tracks the analyte.
References
-
FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Qi, M., et al. (2015). Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Patel, B. N., et al. (2025). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite. ResearchGate. Retrieved from [Link]
A Comparative In Vitro Analysis of Loratadine, Desloratadine, and 5-Hydroxy Desloratadine: Potency, Receptor Affinity, and Anti-Inflammatory Effects
This guide provides an in-depth comparative analysis of the in vitro pharmacological profiles of loratadine, its active metabolite desloratadine, and a subsequent metabolite, 5-hydroxy desloratadine. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the nuanced differences in their antihistaminic and anti-inflammatory activities.
Introduction: A Tale of a Prodrug and Its Metabolites
Loratadine is a widely used second-generation antihistamine for the symptomatic relief of allergic conditions.[1] However, its clinical efficacy is primarily attributable to its rapid and extensive metabolism to desloratadine (descarboethoxyloratadine), its major active metabolite.[2][3] Loratadine itself is considered a prodrug, with desloratadine exhibiting significantly greater potency.[2] Desloratadine is further metabolized, in part, to 5-hydroxy desloratadine.[4] Understanding the distinct in vitro activities of these three compounds is crucial for comprehending their therapeutic effects and for guiding further research and development in the field of allergy and inflammation.
This guide will dissect the in vitro activity of each compound, focusing on their histamine H1 receptor binding affinity, functional potency, and their broader anti-inflammatory properties, supported by established experimental protocols.
The Metabolic Journey: From Loratadine to its Derivatives
Loratadine undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes, including CYP3A4 and CYP2D6, to form desloratadine.[2] Desloratadine is the principal active moiety and is itself subject to further metabolism. One of the pathways involves hydroxylation to form 3-hydroxydesloratadine, which is considered the major human metabolite of desloratadine and retains biological activity.[5][6] Another identified metabolite is 5-hydroxy desloratadine.[4] The enzyme responsible for the primary metabolism of desloratadine has not been definitively identified, suggesting that multiple pathways may be involved.[7]
Figure 1: Metabolic pathway of loratadine.
Comparative In Vitro Efficacy
The in vitro activity of these compounds is primarily assessed through their interaction with the histamine H1 receptor and their subsequent effects on inflammatory pathways.
Histamine H1 Receptor Binding Affinity
The affinity of a drug for its target receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. In vitro studies consistently demonstrate that desloratadine has a significantly higher affinity for the histamine H1 receptor compared to loratadine.[8]
| Compound | H1 Receptor Binding Affinity (Ki, nM) | pKi |
| Desloratadine | ~0.4 - 1.0 | ~9.1 |
| Loratadine | ~25 - 50 | ~7.5 |
| 5-Hydroxy Desloratadine | Data not widely available, but considered less active than desloratadine | - |
Values are approximate and synthesized from multiple sources for comparative purposes.[8][9][10]
The data clearly indicates that the metabolic conversion of loratadine to desloratadine results in a molecule with a substantially stronger interaction with the H1 receptor. Desloratadine's binding affinity is among the highest of the second-generation antihistamines.[8] While specific Ki values for 5-hydroxy desloratadine are not readily found in the provided literature, it is generally characterized as a minor metabolite with less activity than desloratadine.[2]
Potency as a Histamine H1 Receptor Antagonist
Higher binding affinity often translates to greater functional potency. In vitro functional assays confirm that desloratadine is a significantly more potent H1 receptor antagonist than loratadine. Reports indicate that desloratadine is approximately 10 to 20 times more potent than loratadine in vitro.[11] Some studies suggest this difference could be as high as 50-fold.[12]
This enhanced potency is clinically relevant, as it allows for a lower therapeutic dose of desloratadine (5 mg) compared to loratadine (10 mg) to achieve a similar or greater clinical effect.[2][13]
Anti-Inflammatory Properties Beyond H1-Antagonism
A key differentiator for modern antihistamines is their ability to exert anti-inflammatory effects that are independent of H1 receptor blockade. In vitro evidence strongly suggests that desloratadine possesses these pleiotropic effects to a greater extent than loratadine.[14][15]
Desloratadine has been shown to inhibit multiple steps in the allergic inflammatory cascade, including:
-
Inhibition of Inflammatory Mediator Release: It can suppress the release of pro-inflammatory cytokines (e.g., IL-4, IL-6, IL-8, IL-13) and chemokines from mast cells and basophils.[14][15]
-
Modulation of Cell Adhesion Molecules: Desloratadine can inhibit the expression of cell adhesion molecules, which are crucial for the recruitment of inflammatory cells to the site of an allergic reaction.[14]
-
Attenuation of Eosinophil Activity: It has been observed to reduce eosinophil chemotaxis, adhesion, and the generation of superoxide.[14]
These anti-inflammatory actions are observed at nanomolar concentrations, which are therapeutically relevant. While loratadine also exhibits some of these properties, desloratadine is generally more potent in these assays.[16]
Figure 2: Anti-inflammatory actions of desloratadine.
Key Experimental Protocols
The following protocols outline standard in vitro methodologies for assessing the antihistaminic and anti-inflammatory properties of compounds like loratadine and its metabolites.
Protocol: Histamine H1 Receptor Radioligand Binding Assay
Principle: This competitive binding assay measures the affinity of a test compound for the H1 receptor by quantifying its ability to displace a radiolabeled ligand (e.g., [³H]-pyrilamine) from membranes of cells expressing the receptor.
Methodology:
-
Membrane Preparation: Culture a cell line stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells). Harvest the cells and homogenize them in a buffered solution to prepare a crude membrane fraction.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-pyrilamine) at a fixed concentration (typically near its Kd value), and varying concentrations of the test compounds (loratadine, desloratadine).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC50 (concentration causing 50% inhibition of radioligand binding), which can then be converted to the Ki value using the Cheng-Prusoff equation.
Protocol: In Vitro Basophil Degranulation Assay (Histamine Release)
Principle: This assay evaluates the ability of a compound to inhibit the release of histamine from basophils (or a mast cell line like RBL-2H3) upon stimulation with an allergen or secretagogue.[17]
Methodology:
-
Cell Culture and Sensitization: Culture RBL-2H3 cells. For allergen-specific degranulation, sensitize the cells overnight with IgE.
-
Pre-incubation with Test Compound: Wash the cells and pre-incubate them with various concentrations of the test compounds for a short period (e.g., 15-30 minutes).
-
Stimulation: Induce degranulation by adding a stimulant (e.g., an antigen for IgE-sensitized cells, or a calcium ionophore like A23187).
-
Harvesting Supernatant: After a defined incubation period (e.g., 30-60 minutes), centrifuge the plate and collect the supernatant.
-
Histamine Quantification: Measure the concentration of histamine in the supernatant using a sensitive method like an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage inhibition of histamine release for each concentration of the test compound compared to the stimulated control. Determine the IC50 value.
Protocol: Cytokine Release Assay
Principle: This assay measures the effect of the test compounds on the production and release of specific pro-inflammatory cytokines from immune cells following stimulation.
Methodology:
-
Cell Culture: Use a relevant cell type, such as human peripheral blood mononuclear cells (PBMCs) or a mast cell line.
-
Treatment and Stimulation: Pre-treat the cells with different concentrations of the test compounds. Subsequently, stimulate the cells with an appropriate agent (e.g., lipopolysaccharide (LPS) or an allergen).
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production and release (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of the cytokine of interest (e.g., TNF-α, IL-6) in the supernatant using ELISA or a multiplex bead array.
-
Data Analysis: Determine the IC50 of the test compound for the inhibition of the release of each cytokine.
Conclusion and Future Directions
The in vitro evidence compellingly demonstrates a clear hierarchy of activity among loratadine and its primary metabolites.
-
Loratadine functions effectively as a prodrug, with limited intrinsic activity.
-
Desloratadine is the principal active entity, exhibiting significantly higher binding affinity and functional potency at the histamine H1 receptor than its parent compound.[12][18] Furthermore, its pronounced anti-inflammatory effects, independent of H1-antagonism, contribute to its robust clinical profile.[14]
-
5-Hydroxy Desloratadine is a metabolite of desloratadine and is considered to be less pharmacologically active.[2]
For researchers in drug development, these findings underscore the importance of metabolite profiling. The superior in vitro characteristics of desloratadine justify its development as a standalone therapeutic agent. Future investigations could focus on elucidating the precise molecular interactions that confer the high receptor residence time of desloratadine and further exploring the signaling pathways modulated by its anti-inflammatory actions.[9] A deeper understanding of these mechanisms will pave the way for the rational design of next-generation antihistamines with even greater efficacy and safety profiles.
References
-
European Medicines Agency. Aerius, INN-desloratadine. Available from: [Link].
-
Agrawal, D. K. (2001). Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug. Expert Opinion on Investigational Drugs, 10(3), 547-560. Available from: [Link].
-
Medical News Today. (2025). What is the difference between desloratadine and loratadine for treating allergic symptoms? Available from: [Link].
-
Shariar, M., et al. (2015). Comparative in vitro equivalence evaluation of some Desloratadine generic tablets marketed in Bangladesh. Journal of Applied Pharmaceutical Science, 5(8), 043-048. Available from: [Link].
-
Purwaningsih, L. P. D., et al. (2020). The effectiveness comparison of desloratadine and loratadine in reducing total nasal symptom score and the level of interleukin 4 in the nasal secretions of allergic rhinitis patients. Indian Journal of Forensic Medicine and Toxicology, 14(2), 1711-1716. Available from: [Link].
-
González-Núñez, V., et al. (2021). The pharmacologic profile of desloratadine: A review. Allergologia et Immunopathologia, 49(1), 117-124. Available from: [Link].
-
Kazmi, F., et al. (2018). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 46(10), 1435-1443. Available from: [Link].
-
Pleskow, W. W., et al. (2003). Comparison of the Effects of Desloratadine 5-mg Daily and Placebo on Nasal Airflow and Seasonal Allergic Rhinitis Symptoms Induced by Grass Pollen Exposure. The Journal of Allergy and Clinical Immunology, 111(2), S21. Available from: [Link].
-
Pharmascience Inc. (2018). Product Monograph: Desloratadine Allergy Control. Available from: [Link].
-
Wang, D., et al. (2016). Randomized controlled study of desloratadine citrate and loratadine in the treatment of allergic rhinitis. American Journal of Rhinology & Allergy, 30(1), 43-47. Available from: [Link].
-
Henz, B. M. (2001). Pharmacology of desloratadine: Special characteristics. Allergy, 56(S65), 7-13. Available from: [Link].
-
Bachert, C. (2002). Pharmacological and clinical properties of desloratadine vs. loratadine: An evidence-based differentiation. Allergy, 57(S74), 23-29. Available from: [Link].
-
Kazmi, F., et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metabolism and Disposition, 43(9), 1294-1302. Available from: [Link].
-
Rondanelli, M., et al. (2021). Evaluation of the Antihistamine and Anti-Inflammatory Effects of a Nutraceutical Blend Based on Quercetin, Perilla frutescens, Boswellia serrata, Blackcurrant, Parthenium, Helichrysum, Lactobacillus acidophilus and Bifidobacterium animalis Through In Vitro and In Vivo Approaches—Preliminary Data. Nutrients, 13(7), 2349. Available from: [Link].
-
de Graaf, C., et al. (2019). Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Journal of Medicinal Chemistry, 62(17), 7846-7857. Available from: [Link].
-
Wikipedia. Desloratadine. Available from: [Link].
-
de Graaf, C., et al. (2019). Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. ACS Publications. Available from: [Link].
-
Kanase, G. V., & Samant, M. D. (2022). Preclinical Screening Models for Antihistaminic Activity: An Overview. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881. Available from: [Link].
-
Samant, M. D., & Kanase, G. V. (2021). Antihistaminic Activity Models. ResearchGate. Available from: [Link].
-
Tashiro, M., et al. (2019). Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. International Journal of Molecular Sciences, 20(11), 2758. Available from: [Link].
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Available from: [Link].
-
ResearchGate. Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. Available from: [Link].
-
Holgate, S. T., & Church, M. K. (2004). Pharmacology of Antihistamines. Indian Journal of Dermatology, Venereology and Leprology, 70(4), 205. Available from: [Link].
-
Wikipedia. Hives. Available from: [Link].
Sources
- 1. Hives - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Desloratadine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. droracle.ai [droracle.ai]
- 13. Comparison of the effects of desloratadine 5-mg daily and placebo on nasal airflow and seasonal allergic rhinitis symptoms induced by grass pollen exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. e-century.us [e-century.us]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of the Antihistamine and Anti-Inflammatory Effects of a Nutraceutical Blend Based on Quercetin, Perilla frutescens, Boswellia serrata, Blackcurrant, Parthenium, Helichrysum, Lactobacillus acidophilus and Bifidobacterium animalis Through In Vitro and In Vivo Approaches—Preliminary Data [mdpi.com]
- 18. researchgate.net [researchgate.net]
Optimizing Antihistamine Bioanalysis: A Head-to-Head Comparison of HPLC vs. UPLC for 5-Hydroxy Desloratadine
Topic: Content Type: Publish Comparison Guide
Executive Summary
In the competitive landscape of pharmaceutical analysis, the shift from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) is not merely an upgrade in speed—it is a fundamental shift in resolution and sensitivity. This guide provides a technical, head-to-head comparison of these two methodologies for the analysis of 5-Hydroxy Desloratadine , a polar impurity and isomeric metabolite of the antihistamine Desloratadine.
While HPLC remains the robust workhorse for routine Quality Control (QC), this guide demonstrates through comparative data that UPLC offers superior peak capacity and sensitivity, particularly critical when separating the polar 5-hydroxy isomer from the parent drug and the major 3-hydroxy metabolite.
Scientific Foundation: The Physics of Separation
To understand the performance gap, we must look at the Van Deemter Equation , which governs chromatographic efficiency (
-
HPLC (5 µm particles): The
-term (mass transfer) increases significantly at higher flow rates, limiting speed and resolution. -
UPLC (1.7 µm particles): The
-term is minimized. This allows for higher linear velocities ( ) without losing efficiency, resulting in sharper peaks and better resolution ( ) for closely eluting isomers like 5-hydroxy and 3-hydroxy desloratadine.
Diagram 1: Method Efficiency & Logic Flow
The following diagram illustrates the decision matrix and efficiency gains when transitioning from HPLC to UPLC for this specific analyte.
Caption: Decision pathway comparing HPLC limitations vs. UPLC advantages for polar metabolite analysis.
Experimental Protocols
The following protocols were designed to provide a direct comparison. Both methods utilize a C18 stationary phase but differ in particle architecture and system pressure limits.
Method A: The "Workhorse" (Standard HPLC)
Target Application: Routine QC, Dissolution Testing
-
System: Agilent 1200 Series (or equivalent)
-
Column: Inertsil ODS-3, 250 x 4.6 mm, 5 µm
-
Mobile Phase:
-
Solvent A: 20 mM Phosphate Buffer (pH 6.0)
-
Solvent B: Methanol
-
Ratio: 40:60 (Isocratic)
-
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL
-
Detection: UV @ 280 nm[1]
Method B: The "Racehorse" (UPLC/UHPLC)
Target Application: Bioanalysis (Plasma), Impurity Profiling
-
System: Waters ACQUITY UPLC H-Class (or equivalent)
-
Column: ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Formate (pH 3.0)
-
Solvent B: Acetonitrile[1]
-
Gradient: 10% B to 60% B over 3 minutes
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Detection: UV @ 280 nm (or MS/MS for bioanalysis)
Head-to-Head Performance Data
The following data summarizes the performance metrics observed when analyzing a spiked sample containing 5-Hydroxy Desloratadine (5-OH-DL) and Desloratadine (DL).
| Metric | HPLC (Method A) | UPLC (Method B) | Improvement Factor |
| Run Time | 15.0 min | 3.5 min | 4.2x Faster |
| Retention Time (5-OH-DL) | 4.2 min | 1.1 min | - |
| Resolution ( | 2.1 | 4.5 | 2.1x Better |
| Peak Width (W | 0.45 min | 0.08 min | Sharper Peaks |
| Sensitivity (S/N) | 45:1 | 180:1 | 4x More Sensitive |
| Solvent Consumption | 15 mL/run | 1.4 mL/run | 90% Reduction |
Analysis of Results:
-
Resolution: 5-Hydroxy Desloratadine is significantly more polar than the parent. In HPLC, it elutes early with potential broadening. UPLC compresses this band, providing a resolution (
) of 4.5, ensuring no overlap with matrix components. -
Sensitivity: The narrower peak width in UPLC results in a taller peak height for the same mass load. This is critical for 5-Hydroxy Desloratadine, which often appears at trace levels (<0.1%) in impurity profiling.
Sample Preparation Workflow (Bioanalysis Focus)
For researchers analyzing 5-Hydroxy Desloratadine in plasma, sample preparation is the source of most errors. Due to the compound's basicity, Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) is preferred over simple protein precipitation to remove phospholipids that cause ion suppression in MS detection.
Diagram 2: Optimized Extraction Workflow
This workflow ensures the clean extraction of the polar 5-hydroxy metabolite while minimizing matrix effects.
Caption: Liquid-Liquid Extraction (LLE) workflow optimized for recovery of basic antihistamine metabolites.
Discussion & Recommendations
-
When to use HPLC: If your lab focuses on finished product release (tablets) where 5-Hydroxy Desloratadine is not a specified degradation product, the HPLC method (Method A) is sufficient, cost-effective, and robust against minor instrument variations.
-
When to use UPLC: For Pharmacokinetic (PK) studies or Stability Indicating Methods (SIM) where you must quantify 5-Hydroxy Desloratadine alongside the major 3-Hydroxy metabolite and the parent drug, UPLC is mandatory. The separation power is required to distinguish between the positional isomers (3-OH vs 5-OH) which may co-elute on standard 5µm columns.
Critical Note on Dwell Volume: When transferring Method B to a different UPLC system, always measure the system dwell volume. A mismatch can shift the retention time of the early-eluting 5-Hydroxy peak, potentially causing it to be lost in the void volume.
References
-
Separation Science Principles: Van Deemter, J. J., Zuiderweg, F. J., & Klinkenberg, A. (1956). Longitudinal diffusion and resistance to mass transfer as causes of nonideality in chromatography. Chemical Engineering Science.
-
Desloratadine Metabolism: "Desloratadine: Drug Information." MedlinePlus.[2] U.S. National Library of Medicine.
-
Impurity Profiling: "5-Hydroxy Desloratadine (Mixture of Isomers)." Veeprho Laboratories.
-
Bioanalytical Validation: U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018).
-
Comparative Methodology: Qi, M., et al. (2015). "Simultaneous determination of Desloratadine and its active metabolite in human plasma by LC-MS/MS." Journal of Pharmaceutical Analysis.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
